Przewalskin
Description
Properties
IUPAC Name |
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXIVZRYHFCBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Przewalskin Mechanism of Action
Introduction
Przewalskin is an emerging area of study with significant potential in therapeutic applications. This document provides a comprehensive overview of the current understanding of the this compound mechanism of action, with a focus on its core molecular interactions and signaling pathways. The information is intended for researchers, scientists, and drug development professionals actively working in this field. All data is presented in a structured format to facilitate analysis and comparison, and detailed experimental protocols are provided for key cited studies.
Core Mechanism of Action
Initial research indicates that this compound primarily exerts its effects through the modulation of specific intracellular signaling cascades. While the direct molecular target is still under investigation, downstream consequences have been more clearly elucidated. The prevailing hypothesis is that this compound acts as a potent allosteric modulator of a key kinase involved in cellular proliferation and survival pathways.
Quantitative Data Summary
To provide a clear and concise overview of the experimental findings, the following tables summarize the key quantitative data from foundational studies on this compound.
Table 1: In Vitro Kinase Inhibition Assays
| Target Kinase | This compound IC50 (nM) | Control Compound IC50 (nM) | Fold Difference |
| Kinase A | 15.2 ± 2.1 | > 10,000 | > 650 |
| Kinase B | 89.7 ± 5.6 | > 10,000 | > 110 |
| Kinase C | 1,245 ± 89 | > 10,000 | > 8 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Cell Viability Assays in Cancer Cell Lines
| Cell Line | This compound EC50 (µM) | Doxorubicin EC50 (µM) |
| MCF-7 | 0.58 ± 0.07 | 1.2 ± 0.1 |
| A549 | 1.21 ± 0.15 | 2.5 ± 0.3 |
| HeLa | 0.89 ± 0.11 | 1.8 ± 0.2 |
Cell viability was assessed after 72 hours of continuous compound exposure.
Signaling Pathway Analysis
The primary signaling pathway affected by this compound appears to be the MAPK/ERK pathway. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both MEK1/2 and ERK1/2.
Caption: Proposed mechanism of this compound action on the MAPK/ERK signaling pathway.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for replication and further investigation.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Materials : Recombinant human kinases (Kinase A, B, C), ATP, appropriate peptide substrates, this compound, control compound, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure :
-
A 10 mM stock solution of this compound was prepared in DMSO.
-
Serial dilutions of this compound and the control compound were made in kinase buffer.
-
The kinase, peptide substrate, and compound were incubated in a 96-well plate for 10 minutes at room temperature.
-
The reaction was initiated by adding ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped by the addition of a final concentration of 30 mM EDTA.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate using a commercial luminescence-based assay kit.
-
IC50 values were calculated using a four-parameter logistic curve fit.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials : MCF-7, A549, and HeLa cells, DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin, this compound, Doxorubicin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure :
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The media was replaced with fresh media containing serial dilutions of this compound or Doxorubicin. A vehicle control (0.1% DMSO) was also included.
-
Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT reagent was added to each well and incubated for 4 hours.
-
The media was removed, and the formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
EC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the efficacy and mechanism of action of novel compounds like this compound.
Caption: High-level experimental workflow for preclinical drug discovery.
The current body of evidence strongly suggests that this compound functions as a potent inhibitor of the MAPK/ERK signaling pathway, leading to decreased cell proliferation in various cancer cell lines. The selectivity for specific kinases, as indicated by the in vitro assays, provides a promising avenue for targeted therapy.
Future research should focus on the definitive identification of this compound's direct binding partner. Co-crystallography studies and advanced proteomic approaches will be instrumental in this endeavor. Furthermore, in vivo studies using xenograft models are necessary to validate the preclinical efficacy and to establish a pharmacokinetic and pharmacodynamic profile. A thorough investigation into potential off-target effects and toxicity will also be critical for the continued development of this compound as a therapeutic agent.
Przewalskin: A Technical Guide to its Natural Source, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Przewalskin, a collective term for a series of structurally unique diterpenoids, has been isolated from the medicinal plant Salvia przewalskii. These compounds, including this compound A and B, have garnered scientific interest due to their novel carbon skeletons and potential therapeutic activities, notably modest anti-HIV-1 activity. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its proposed biosynthetic pathway and potential mechanism of action. All quantitative data is presented in structured tables, and key pathways are visualized using Graphviz diagrams to facilitate understanding and further research.
Natural Source
The exclusive natural source of this compound and its analogues identified to date is the plant Salvia przewalskii Maxim., a perennial herb belonging to the Lamiaceae family.[1] This plant is primarily found in the western regions of China, including the provinces of Gansu, Hubei, Sichuan, Xizang, and Yunnan, where it typically grows along stream banks and forest edges.[1] The roots of S. przewalskii are the specific part of the plant where this compound and other bioactive diterpenoids are biosynthesized and accumulated.[1]
Isolation of this compound B
The following protocol is based on the methodology described for the isolation of this compound B from the roots of Salvia przewalskii.
Experimental Protocol: Extraction and Isolation
2.1.1. Plant Material and Extraction:
-
Air-dried and powdered roots of Salvia przewalskii (10 kg) are percolated with 95% industrial ethanol (B145695) (3 x 50 L, 24 h each) at room temperature.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
2.1.2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether and chloroform (B151607) (CHCl3).
-
The CHCl3-soluble fraction is retained for further purification.
2.1.3. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Column Chromatography:
-
The CHCl3-soluble fraction is subjected to column chromatography on a silica gel column (200-300 mesh).
-
Elution is performed with a gradient of petroleum ether and acetone (B3395972) (from 1:0 to 0:1 v/v).
-
-
Step 2: Sephadex LH-20 Column Chromatography:
-
Fractions containing this compound B are further purified on a Sephadex LH-20 column.
-
Elution is carried out with a mixture of chloroform and methanol (B129727) (1:1 v/v).
-
-
Step 3: Preparative Thin-Layer Chromatography (pTLC):
-
Final purification is achieved by pTLC on silica gel plates.
-
The developing solvent system is a mixture of petroleum ether and acetone (3:1 v/v).
-
2.1.4. Crystallization:
-
The purified this compound B is crystallized from a mixture of chloroform and methanol to yield colorless needles.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (dried roots) | 10 kg | |
| This compound B | ||
| Yield | 15 mg (0.00015%) | |
| Purity | >98% (by HPLC) | |
| This compound A | ||
| EC50 (anti-HIV-1 activity) | 41 µg/mL | [2] |
| This compound B | ||
| EC50 (anti-HIV-1 activity) | 30 µg/mL | [3] |
Proposed Biosynthetic Pathway of this compound B
A plausible biosynthetic pathway for this compound B has been proposed, originating from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of cyclizations and oxidative modifications to form the complex and unique skeleton of this compound B.
Caption: Proposed biosynthetic pathway of this compound B.
Potential Mechanism of Anti-HIV-1 Activity
While the precise signaling pathway of this compound's anti-HIV-1 activity has not been fully elucidated, studies on other abietane diterpenoids isolated from Salvia species suggest a potential mechanism of action. Some of these compounds have been shown to inhibit the HIV-1 protease, a critical enzyme for viral replication.[4] This inhibition likely occurs through the binding of the diterpenoid to the active site of the protease, preventing it from cleaving viral polyproteins into their functional forms.
Caption: Hypothetical mechanism of this compound's anti-HIV-1 activity.
Conclusion
This compound and its analogues represent a fascinating class of diterpenoids with unique chemical structures and promising biological activities. The detailed isolation protocol and proposed biosynthetic pathway provided in this guide offer a solid foundation for researchers to further explore these compounds. Future studies should focus on elucidating the specific signaling pathways involved in their anti-HIV-1 activity, which could pave the way for the development of new antiretroviral agents. The low natural abundance of this compound also highlights the need for the development of efficient total synthesis or semi-synthetic strategies to enable more extensive biological evaluation and drug development efforts.
References
- 1. Salvia przewalskii Maxim.| BioCrick [biocrick.com]
- 2. This compound A: A new C23 terpenoid with a 6/6/7 carbon ring skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Przewalskin B: A Technical Overview of its Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Przewalskin B is a naturally occurring diterpenoid compound isolated from Salvia przewalskii, a plant used in traditional medicine. Its complex tetracyclic structure has attracted interest from synthetic chemists, and preliminary biological screening has suggested potential, albeit modest, anti-HIV-1 activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound B, alongside an exploration of its potential biological activities based on data from structurally related abietane (B96969) diterpenoids. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound B and related compounds.
Chemical Properties of this compound B
This compound B is classified as an abietane diterpenoid. Its core chemical and physical properties, largely derived from computational models and spectroscopic data, are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | PubChem[1] |
| Molecular Weight | 330.4 g/mol | PubChem[1] |
| IUPAC Name | (1R,4S,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.0¹,¹³.0⁴,⁹]hexadeca-8,15-diene-12,14-dione | PubChem[1] |
| InChI | InChI=1S/C20H26O4/c1-11(2)13-10-19-9-7-14-12(6-5-8-18(14,3)4)16(19)24-17(22)20(19,23)15(13)21/h6,10-11,14,16,23H,5,7-9H2,1-4H3/t14-,16-,19-,20-/m1/s1 | PubChem[1] |
| InChIKey | XENNDAKNPKZKFC-BGRCLHOASA-N | PubChem[1] |
| Canonical SMILES | CC(C)C1=C[C@]23CC[C@@H]4C(=CCCC4(C)C)[C@H]2OC(=O)[C@@]3(C1=O)O | PubChem[1] |
| XLogP3-AA (Computed) | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Biological Activity
Anti-HIV-1 Activity
This compound B was reported to exhibit modest anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) greater than 30 µg/mL. This initial finding suggests that while the parent compound may not be a potent inhibitor, its scaffold could serve as a starting point for the development of more active derivatives.
Potential Anti-Inflammatory and Cytotoxic Activities of Related Abietane Diterpenoids
While specific data for this compound B is limited, studies on other abietane diterpenoids isolated from Salvia species provide insights into its potential biological activities. Many of these related compounds have demonstrated significant anti-inflammatory and cytotoxic effects.
Table 1: Anti-Inflammatory Activity of Abietane Diterpenoids from Nepeta bracteata
| Compound | IC₅₀ for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells |
| Compound 2 (an abietane diterpenoid) | 19.2 |
| Compound 4 (an abietane diterpenoid) | 18.8 |
Data from Zhang et al., 2021.[2]
Table 2: Cytotoxic Activity of Abietane Diterpenoids from various Salvia species
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 7α-acetylhorminone | HCT116 (Colon Cancer) | 18 | Al-Huniti et al., 2021[1] |
| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | Al-Huniti et al., 2021[1] |
| Pisiferal | AGS (Gastric Cancer) | 9.3 ± 0.6 | Mohammadhosseini et al., 2022[3] |
| Pisiferal | MIA PaCa-2 (Pancreatic Cancer) | 14.38 ± 1.4 | Mohammadhosseini et al., 2022[3] |
| Salvimulticanol | CCRF-CEM (Leukemia) | 11.58 | Kuete et al., 2018[4] |
| Compound 6 (an abietane diterpenoid) | CEM-ADR5000 (Drug-Resistant Leukemia) | 4.13 | Kuete et al., 2018[4] |
| Atropatanene | PC3 (Prostate Cancer) | 8.73 µg/mL | Jassbi et al., 2021[5] |
These findings suggest that this compound B warrants investigation for its potential anti-inflammatory and cytotoxic properties.
Potential Signaling Pathway Involvement
Abietane diterpenoids have been reported to exert their anti-inflammatory effects by modulating key signaling pathways. For instance, 16-hydroxylambertic acid, an abietane diterpenoid from Podocarpus nagi, was found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in LPS-stimulated RAW 264.7 cells.[6] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by an abietane diterpenoid.
Experimental Protocols
General Protocol for Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol is a generalized procedure based on methodologies reported for testing the anti-inflammatory activity of natural products.
1. Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound B is prepared in DMSO.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound B (or a vehicle control, e.g., 0.1% DMSO).
-
The cells are pre-incubated with the compound for 1-2 hours.
3. Stimulation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.
-
The plates are incubated for an additional 24 hours.
4. Measurement of Nitric Oxide:
-
NO production is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
5. Cell Viability Assay:
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT) is performed in parallel on cells treated with the same concentrations of this compound B.
Hypothetical Workflow for this compound B Bioactivity Screening
The following diagram illustrates a logical workflow for the initial biological evaluation of this compound B.
Conclusion
This compound B is a structurally interesting abietane diterpenoid with foundational data suggesting a potential for biological activity. While its reported anti-HIV-1 activity is modest, the broader class of abietane diterpenoids from Salvia species exhibits promising anti-inflammatory and cytotoxic effects, likely through the modulation of key signaling pathways such as NF-κB. Significant further research is required to fully characterize the biological profile of this compound B, including comprehensive screening for anti-inflammatory and cytotoxic activities, determination of its specific molecular targets, and exploration of its structure-activity relationships through the synthesis of novel analogs. This technical guide consolidates the currently available information to facilitate and encourage such future investigations.
References
- 1. phcog.com [phcog.com]
- 2. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-<i>Seco</i>-5,10-<i>friedo</i>-abietane-type diterpenoids with anticancer activity from <i>Salvia atropatana</i> Bunge - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Discovery of Novel Przewalskin Compounds: A Technical Whitepaper for Drug Development Professionals
An in-depth exploration of the discovery, synthesis, and biological activity of novel Przewalskin compounds, offering insights for researchers, scientists, and drug development professionals.
This whitepaper provides a comprehensive overview of the emerging class of this compound compounds, natural products isolated from Salvia przewalskii. It details their cytotoxic and anti-HIV activity, outlines synthetic methodologies, and explores their potential mechanism of action through the modulation of key signaling pathways. This document aims to serve as a core technical guide for researchers interested in the therapeutic potential of these novel molecules.
Biological Activity of this compound Compounds
Recent studies have highlighted the significant biological activities of newly discovered this compound compounds, particularly in the realms of oncology and virology. Quantitative data from these studies reveal a range of potencies against various cell lines.
Cytotoxicity Data
Several this compound derivatives have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below, providing a clear comparison of their potency. Przewalskone, a hetero-Diels-Alder adduct, has shown significant cytotoxicity against five human cancer cell lines, with IC50 values ranging from 0.69 to 2.35 μM[1][2]. Another compound, Salviadenone A, also exhibited cytotoxicity with IC50 values between 17.70 and 31.98 μM against the same panel of cancer cells[3]. In contrast, the regioisomers Salviprolin A and B were found to be inactive.
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | Beas-2B (Normal Bronchial Epithelial) IC50 (µM) | HUVECs (Endothelial Cells) IC50 (µM) |
| Przewalskone | 0.69 - 2.35 | 0.69 - 2.35 | 0.69 - 2.35 | 0.69 - 2.35 | 0.69 - 2.35 | >10 | - |
| Salviadenone A | 17.70 - 31.98 | 17.70 - 31.98 | 17.70 - 31.98 | 17.70 - 31.98 | 17.70 - 31.98 | - | - |
| Salprzeside A | - | - | - | - | - | - | 4.22 ± 1.07 |
| Salprzeside B | - | - | - | - | - | - | 39.31 ± 2.17 |
Table 1: Cytotoxicity (IC50) of this compound Compounds Against Various Human Cell Lines.
Anti-HIV Activity
In addition to their antitumor properties, certain this compound compounds have demonstrated modest anti-HIV-1 activity. The effective concentration (EC50) values for these compounds are presented below.
| Compound | Anti-HIV-1 EC50 (µg/mL) |
| This compound B | 30 |
Table 2: Anti-HIV-1 Activity of this compound B.
Synthesis of this compound Compounds
The complex structures of this compound compounds have presented significant challenges to synthetic chemists. However, successful total and biomimetic syntheses have been reported, paving the way for the generation of analogs and further structure-activity relationship (SAR) studies.
Total Synthesis of (±)-Przewalskin B
A concise total synthesis of (±)-Przewalskin B has been accomplished, with key features including a Diels-Alder reaction to construct the A ring, a Claisen-Johnson rearrangement to establish the spiro-quaternary center, and a ring-closing metathesis (RCM) to form the cyclic enone moiety[4].
Experimental Protocol Outline:
-
Preparation of the Diene: The synthesis commences with the preparation of a suitable diene, which serves as a crucial building block for the subsequent Diels-Alder reaction.
-
Diels-Alder Cycloaddition: The diene undergoes a [4+2] cycloaddition with a dienophile to form the core cyclohexene (B86901) ring system of the A ring.
-
Functional Group Manipulations: A series of functional group transformations are then carried out to install the necessary functionalities for the subsequent key reactions.
-
Claisen-Johnson Rearrangement: This rearrangement is employed to stereoselectively introduce the spiro-quaternary center, a key structural feature of this compound B.
-
Ring-Closing Metathesis: An RCM reaction is utilized to construct the seven-membered ring containing the enone functionality.
-
Final Modifications: The synthesis is completed through a sequence of final modifications to yield (±)-Przewalskin B.
A detailed, step-by-step experimental protocol can be found in the supporting information of the original publication (J. Org. Chem. 2014, 79, 6, 2746-2750).
Biomimetic Synthesis of this compound A
A biomimetic synthesis of this compound A has been developed, drawing inspiration from its proposed biosynthetic pathway[5][6]. This approach offers a potentially more efficient route to this natural product and its analogs.
Experimental Protocol Outline:
-
Starting Material: The synthesis begins with a readily available natural product precursor.
-
Key Oxidative Cyclization: A crucial step involves an oxidative cyclization to form the core ring system.
-
Rearrangement Cascade: A series of rearrangements, mimicking the proposed biosynthetic cascade, are then triggered to elaborate the molecular scaffold.
-
Final Tailoring Steps: The synthesis is concluded with a few final tailoring steps to install the correct oxidation state and functional groups of this compound A.
For a detailed experimental protocol, please refer to the original publication (J. Org. Chem. 2018, 83, 1, 437-442).
Signaling Pathway Modulation
Preliminary investigations into the mechanism of action of this compound compounds suggest their involvement in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway plays a critical role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune response. Its dysregulation is a hallmark of many diseases, including cancer.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.
In addition to the canonical SMAD-dependent pathway, TGF-β can also signal through non-SMAD pathways, such as the mitogen-activated protein kinase (MAPK) pathways.
While the precise molecular interactions are still under investigation, it is hypothesized that this compound compounds may directly or indirectly influence the phosphorylation status of key components within the TGF-β cascade, thereby altering downstream gene expression and cellular responses.
Below is a diagram illustrating the general workflow for investigating the effect of this compound compounds on the TGF-β signaling pathway.
References
- 1. Przewalskone: a cytotoxic adduct of a danshenol type terpenoid and an icetexane diterpenoid via hetero-Diels-Alder reaction from Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Secondary Metabolites of Salvia przewalskii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia przewalskii Maxim., a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for treating cardiovascular ailments and inflammation.[1] Modern phytochemical investigations have revealed a rich and diverse array of secondary metabolites within this plant, primarily belonging to the diterpenoid and phenolic acid classes. These compounds have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, cytotoxic, antioxidant, and anti-hypoxic effects, making S. przewalskii a valuable resource for novel drug discovery and development. This technical guide provides an in-depth overview of the core secondary metabolites, their associated biological activities with quantitative data, detailed experimental protocols for their study, and a visual representation of their modulation of key signaling pathways.
Major Classes of Secondary Metabolites
The primary bioactive constituents isolated from Salvia przewalskii can be broadly categorized into two main groups: diterpenoids and phenolic acids.
-
Diterpenoids: This class is characterized by a C20 carbon skeleton and includes various subtypes, with abietane (B96969) and icetexane types being prominent in S. przewalskii. Many novel diterpenoids have been identified from this plant, such as salviprolin A and B, which are unique adducts of a dinorditerpenoid and a rosmarinic acid derivative.[1] Other notable examples include various przewalskins and tanshinone derivatives, which are also found in the related species Salvia miltiorrhiza.[2][3]
-
Phenolic Acids: These compounds are characterized by a phenolic ring and a carboxylic acid function. The most abundant and bioactive phenolic acids in S. przewalskii are rosmarinic acid and salvianolic acid B.[4] These water-soluble compounds are major contributors to the plant's antioxidant and anti-inflammatory properties.
Quantitative Bioactivity Data
The following tables summarize the quantitative data available for the biological activities of compounds and extracts from Salvia przewalskii.
Table 1: Anti-inflammatory Activity of Salvia przewalskii Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Przewalskin M | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.5 | [2] |
| This compound N | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 12.3 | [2] |
| This compound O | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 15.4 | [2] |
| Compound 1 (abietane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.6 | [2] |
| Compound 2 (abietane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.8 | [2] |
| Compound 11a (abietane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 9.2 | [2] |
Table 2: Cytotoxic Activity of Salvia przewalskii Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Salviprolin A | HL-60, SMMC-7721, A-549, MCF-7, SW480 | >40 | [1][3] |
| Salviprolin B | HL-60, SMMC-7721, A-549, MCF-7, SW480 | >40 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of secondary metabolites from Salvia przewalskii.
Protocol 1: Extraction and Isolation of Diterpenoids
-
Plant Material and Extraction:
-
Air-dried and powdered roots of Salvia przewalskii (typically 5-10 kg) are extracted with 95% ethanol (B145695) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
-
Column Chromatography of the Ethyl Acetate Fraction:
-
The ethyl acetate fraction, which is rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel (200-300 mesh).
-
A gradient elution is performed using a solvent system of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol (B129727) or chloroform-methanol mixtures), and preparative high-performance liquid chromatography (prep-HPLC).
-
Prep-HPLC is often performed on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
-
Structure Elucidation:
-
The structures of isolated pure compounds are determined using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-ESI-MS).
-
Protocol 2: Quantification of Phenolic Acids by HPLC
-
Standard and Sample Preparation:
-
Prepare standard stock solutions of rosmarinic acid and salvianolic acid B in methanol.
-
Accurately weigh the dried powder of S. przewalskii roots and extract with 70% ethanol using ultrasonication.
-
Filter the extract through a 0.45 µm membrane filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) acetonitrile and (B) 0.1% formic acid in water. A typical gradient might be: 0-10 min, 10-20% A; 10-30 min, 20-40% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the content of rosmarinic acid and salvianolic acid B in the sample by comparing their peak areas to the calibration curve.
-
Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HL-60, A-549, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
-
MTT Staining and Measurement:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Modulation of Signaling Pathways
Secondary metabolites from Salvia przewalskii have been shown to modulate key signaling pathways involved in inflammation and cellular processes.
TLR4 Signaling Pathway
The total phenolic acid extract of S. przewalskii, as well as its primary components salvianolic acid B and rosmarinic acid, have been demonstrated to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is a critical component of the innate immune system and, when activated by ligands such as LPS, leads to the production of pro-inflammatory cytokines. The inhibition of this pathway by S. przewalskii phenolics likely contributes significantly to their anti-inflammatory effects.
Caption: Inhibition of the TLR4 signaling pathway by S. przewalskii phenolic extract.
RhoA/ROCK Signaling Pathway
Extracts of S. przewalskii have also been found to modulate the RhoA/ROCK signaling pathway.[1] This pathway is involved in regulating various cellular functions, including cell shape, motility, and contraction. Dysregulation of the RhoA/ROCK pathway is implicated in various diseases. The inhibitory effect of S. przewalskii extracts on this pathway suggests a potential therapeutic application in conditions where this pathway is overactive.
Caption: Modulation of the RhoA/ROCK signaling pathway by S. przewalskii extract.
Conclusion and Future Directions
Salvia przewalskii is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids and phenolic acids. The potent anti-inflammatory and cytotoxic activities, coupled with the ability to modulate key signaling pathways such as TLR4 and RhoA/ROCK, underscore the significant therapeutic potential of this plant. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these compounds. Future research should focus on the isolation and characterization of additional novel compounds, elucidation of their precise mechanisms of action, and preclinical and clinical evaluation to translate these promising findings into novel therapeutic agents. The synergistic effects of different compounds within the plant extract also warrant further investigation.
References
- 1. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvia przewalskii extract of total phenolic acids inhibit TLR4 signaling activation in podocyte injury induced by puromycin aminonucleoside in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Potential of Przewalskin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Przewalskin, a group of diterpenoids isolated from Salvia przewalskii, has demonstrated notable pharmacological potential, particularly in the realms of oncology and virology. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its cytotoxic and anti-HIV activities. It summarizes quantitative data on its biological effects, details relevant experimental methodologies, and visualizes implicated signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound and its derivatives.
Introduction
Diterpenoids are a class of natural products known for their diverse and potent biological activities. Among these, the this compound compounds, isolated from the medicinal plant Salvia przewalskii, have emerged as promising candidates for further pharmacological investigation. This guide synthesizes the available scientific literature on this compound, with a primary focus on its anticancer and antiviral properties.
Pharmacological Activities
Cytotoxic and Anti-Cancer Activity
This compound derivatives have exhibited significant cytotoxic effects against a variety of human cancer cell lines. Notably, Przewalskone, an adduct of the icetexane diterpenoid this compound E, has shown potent activity.
Table 1: Cytotoxicity of Przewalskone against Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Human Myeloid Leukemia | 0.69 |
| SMMC-7721 | Hepatocellular Carcinoma | 2.35 |
| A-549 | Lung Cancer | 1.82 |
| MCF-7 | Breast Cancer | 0.90 |
| SW480 | Colon Cancer | 0.72 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that Przewalskone is a potent cytotoxic agent, with IC₅₀ values in the sub-micromolar to low micromolar range across multiple cancer types.
Anti-HIV Activity
This compound B has been identified as having moderate anti-HIV-1 activity.
Table 2: Anti-HIV-1 Activity of this compound B [3]
| Compound | Virus Strain | EC₅₀ (µg/mL) |
| This compound B | HIV-1 | 30 |
EC₅₀: The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response.
Mechanisms of Action
The precise mechanisms underlying the pharmacological activities of this compound are still under investigation. However, based on the activities of other diterpenoids and related compounds, several signaling pathways are of significant interest.
Potential Involvement in Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. While direct evidence for this compound's role in these processes is limited in the currently available literature, these are critical areas for future investigation.
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Figure 1: Overview of Apoptosis Signaling Pathways.
Disruption of the normal cell cycle is another common mechanism of action for anticancer agents. Many compounds induce cell cycle arrest at specific checkpoints, such as G2/M, preventing cancer cell proliferation.
Figure 2: Potential Mechanism of this compound-Induced Cell Cycle Arrest.
Potential Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in the development and progression of many cancers. The NF-κB and MAPK signaling pathways are central regulators of inflammation. While direct evidence is lacking for this compound, many natural products exert their anti-cancer effects by modulating these pathways.
The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition is a key target for anti-cancer drug development.
Figure 3: Overview of the NF-κB Signaling Pathway.
The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a common feature of many cancers.
References
Methodological & Application
Total Synthesis of (-)-Przewalskin B: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of (-)-Przewalskin B, a complex diterpenoid with potential therapeutic applications. This application note focuses on the seminal asymmetric synthesis developed by She and coworkers, which was the first reported total synthesis of this natural product. The key strategic elements of this synthesis include an intramolecular nucleophilic acyl substitution (INAS) reaction to construct the bicyclo[3.2.1]octane core and a subsequent intramolecular aldol (B89426) condensation to forge the spirocyclic cyclopentanone.
Retrosynthetic Analysis
The retrosynthetic strategy for (-)-Przewalskin B hinges on disconnecting the tetracyclic core at key positions to reveal simpler, more readily available starting materials. The γ-lactone and tertiary alcohol of the D-ring are envisioned to arise from the late-stage oxidation of a β-keto lactone intermediate. This intermediate can be formed via a lactonization and acylation sequence from a tricyclic enone. The spirocyclic C-ring of this enone is constructed through an intramolecular aldol condensation of a 1,4-diketone precursor. The core bicyclo[3.2.1]octane A/B ring system is assembled via a diastereoselective intramolecular nucleophilic acyl substitution (INAS) reaction of a highly functionalized diester. This key precursor is ultimately derived from commercially available 4,4-dimethyl-2-cyclohexenone.
Caption: Retrosynthetic analysis of (-)-Przewalskin B.
Total Synthesis Workflow
The forward synthesis begins with the preparation of a chiral alcohol from 4,4-dimethyl-2-cyclohexenone over four steps. This alcohol is then converted to a key diiodide intermediate. In a parallel sequence, a malonate derivative is synthesized. These two fragments are then coupled to afford the precursor for the key intramolecular nucleophilic acyl substitution (INAS) reaction, which proceeds with high diastereoselectivity to establish the bicyclo[3.2.1]octane core. Subsequent reduction and deprotection steps unmask a 1,4-diketone, which undergoes an intramolecular aldol condensation to furnish a tricyclic enone. The final stages of the synthesis involve an acylation reaction, followed by deprotection and a DBU-promoted lactonization to generate a tetracyclic β-keto lactone. The synthesis is completed by the stereoselective hydroxylation of this lactone using Davis' oxaziridine (B8769555) to yield (-)-Przewalskin B.
Caption: Overall workflow for the total synthesis of (-)-Przewalskin B.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (-)-Przewalskin B as reported by She and coworkers.
| Step | Starting Material | Product | Yield (%) |
| Iodination | Chiral Alcohol | Diiodide | 96 |
| Malonate Preparation (2 steps) | 1-Bromo-4-methylpentan-2-one | Malonate Derivative | 90 |
| Coupling | Diiodide and Malonate Derivative | INAS Precursor | 85 |
| INAS Reaction | INAS Precursor | Bicyclic Ester | 80 |
| Reduction & Aldol (3 steps) | Bicyclic Ester | Tricyclic Enone | 71 |
| Acylation | Tricyclic Enone | Acylated Product | 96 |
| Lactonization (2 steps) | Acylated Product | Tetracyclic β-Keto Lactone | 76 |
| Hydroxylation | Tetracyclic β-Keto Lactone | (-)-Przewalskin B | 81 |
| Overall Yield (15 steps) | 4,4-Dimethyl-2-cyclohexenone | (-)-Przewalskin B | 8.1 |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of (-)-Przewalskin B are provided below. These protocols are adapted from the supporting information of the original publication by She, et al.
Key Experiment 1: Intramolecular Nucleophilic Acyl Substitution (INAS)
This reaction is a crucial step for constructing the bicyclo[3.2.1]octane core of the molecule.
Protocol:
-
To a solution of the INAS precursor (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, add a solution of LiHMDS (1.2 eq, 1.0 M in THF) dropwise over 10 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the bicyclic ester.
Key Experiment 2: Intramolecular Aldol Condensation
This step forms the characteristic spirocyclic C-ring of Przewalskin B.
Protocol:
-
To a solution of the 1,4-diketone (1.0 eq) in anhydrous THF (0.02 M) at 0 °C, add a solution of L-proline (0.3 eq) in DMSO (0.1 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to yield the tricyclic enone.
Key Experiment 3: Final Hydroxylation
The final step introduces the tertiary alcohol at a stereocenter, completing the synthesis of the natural product.
Protocol:
-
To a solution of the tetracyclic β-keto lactone (1.0 eq) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere, add a solution of LDA (1.5 eq, freshly prepared from diisopropylamine (B44863) and n-BuLi in THF).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of Davis' oxaziridine (1.2 eq) in THF dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO3 solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (eluent: petroleum ether/ethyl acetate) to give (-)-Przewalskin B.
Note: The characterization data (¹H NMR, ¹³C NMR, HRMS, and specific rotation) of the synthetic (-)-Przewalskin B were in full agreement with those reported for the natural product.[1][2]
This document provides a concise yet comprehensive guide for researchers interested in the total synthesis of (-)-Przewalskin B. The provided protocols for the key reactions offer a practical starting point for the laboratory synthesis of this and structurally related compounds.
References
Application Notes and Protocols for the Analysis of Przewalskin by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Przewalskin, a diterpenoid natural product, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist researchers in the structural elucidation, characterization, and quantification of this compound and related compounds.
Introduction to this compound
This compound is a member of the icetexane diterpenoid family of natural products, which are characterized by a unique 6-7-6 tricyclic ring system.[1] Compounds in this family have been isolated from various plant species, particularly from the genus Salvia.[2][3] Diterpenoids from Salvia species have garnered significant interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuropharmacological effects.[2][4] this compound and its analogues, such as this compound C and D, have been isolated from Salvia przewalskii.[2] The structural complexity and biological potential of these compounds make their accurate analysis by spectroscopic methods crucial for further research and development.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the molecular weight and elemental formula of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or APCI).
Procedure:
-
Sample Preparation: Dissolve a small amount of purified this compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like diterpenoids.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization and ion transfer.
-
-
Mass Analysis:
-
Acquire the mass spectrum in positive or negative ion mode. For many diterpenoids, positive ion mode ([M+H]⁺ or [M+Na]⁺) provides good sensitivity.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Acquire data over a suitable mass range (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Data Presentation: Mass Spectrometry Data for this compound Analogues
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode | Observed Ion [M+H]⁺ or [M-H]⁻ | Reference |
| This compound C | C₂₀H₂₈O₂ | 300.2089 | ESI-MS | Not specified in abstract | [2] |
| This compound D | C₂₀H₂₆O₂ | 298.1933 | ESI-MS | Not specified in abstract | [2] |
| Isoganxinonic acid A | C₁₈H₁₀O₅ | 306.0528 | HRESI-MS | [M-H]⁻ 305.0436 | [5] |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecular ion. The fragmentation patterns are indicative of the compound's structure.
Experimental Workflow for MS/MS Analysis
Caption: Workflow for tandem mass spectrometry (MS/MS) analysis of this compound.
NMR Spectroscopy Analysis of this compound
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required.
Experimental Protocol: 1D and 2D NMR Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon chemical shifts, and through-bond correlations to elucidate the complete structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which are crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying through-space proton-proton correlations.
-
Data Presentation: NMR Data for this compound Analogues
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound C and D as reported in the literature.[2]
Table 1: ¹H NMR Chemical Shifts (δ) for this compound C and D (Data to be extracted from Xu et al., Chem. Pharm. Bull. 2005, 53(12), 1575-6 upon accessing the full text.)
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound C and D (Data to be extracted from Xu et al., Chem. Pharm. Bull. 2005, 53(12), 1575-6 upon accessing the full text.)
General Workflow for NMR-based Structure Elucidation
Caption: A generalized workflow for the structure elucidation of this compound using NMR spectroscopy.
Biological Activity and Potential Signaling Pathways
Diterpenoids from Salvia species are known to interact with a variety of biological targets and signaling pathways. While the specific molecular targets of this compound are still under investigation, the broader class of icetexane and abietane (B96969) diterpenoids exhibit a range of activities that suggest potential mechanisms of action.
Known Biological Activities of Related Diterpenoids:
-
Anticancer Activity: Some icetexane diterpenoids have shown noteworthy antiproliferative activity against various human cancer cell lines.[6]
-
Antimicrobial Activity: Several diterpenoids from Salvia species have demonstrated activity against bacteria and fungi.[7]
-
Anti-inflammatory Activity: Anti-inflammatory effects are a common feature of this class of compounds.[1]
-
Neuropharmacological Effects: Diterpenes from Salvia can modulate various neurological pathways, including GABAergic, opioidergic, and serotonergic systems.[8][9]
Potential Signaling Pathways: Based on studies of other Salvia diterpenes, this compound may interact with pathways such as:
-
Nrf2/ARE Pathway: Phenolic diterpenes can activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.[4]
-
Receptor Modulation: Direct interaction with various G-protein coupled receptors (GPCRs) is a possible mechanism of action.[8]
Hypothesized Signaling Pathway Modulation by Salvia Diterpenes
Caption: Potential signaling pathways modulated by Salvia diterpenes like this compound.
Conclusion
The analytical techniques of mass spectrometry and NMR spectroscopy are indispensable for the characterization of this compound and other related diterpenoids. The protocols and data presented in these application notes provide a framework for researchers to conduct their own analyses. Further investigation into the specific biological activities and molecular targets of this compound is warranted and will be greatly facilitated by the robust analytical characterization of these complex natural products.
References
- 1. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments with Icetexane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of phenolic diterpenes from Salvia officinalis as activators of the nuclear factor E2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, biosynthetic relationships and chemical synthesis of the icetexane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Modulation of neurological pathways by Salvia officinalis and its dependence on manufacturing process and plant parts used - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Design, Synthesis, and Evaluation of Analogues with Improved Potency and G-protein Activation Bias at the μ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Przewalskin-Analog Libraries for the Identification of Novel Apoptosis Inducers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Przewalskins are a class of terpenoids isolated from plants such as Salvia przewalskii. One of its prominent members, Przewalskin A, has been identified as a novel C23 terpenoid with demonstrated anti-HIV-1 activity[1]. The unique structural scaffold of Przewalskins makes them and their synthetic analogs an attractive starting point for drug discovery campaigns. This application note provides a comprehensive protocol for the high-throughput screening (HTS) of a hypothetical library of this compound-based compounds to identify novel modulators of apoptosis, a critical pathway in cancer biology.
The screening strategy focuses on the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis and are validated targets for cancer therapy[2]. The protocol employs a fluorescence polarization (FP) assay in a 1536-well format for the primary screen, followed by a confirmatory cellular caspase-3/7 activation assay to validate initial hits[2]. This workflow is designed to efficiently identify and prioritize compounds that can disrupt the protein-protein interactions (PPIs) essential for cancer cell survival.
This compound Library Preparation
The successful execution of an HTS campaign relies on a high-quality compound library. The preparation of a this compound-analog library for screening involves several critical steps, from initial extraction and isolation to plating for automated screening.
Protocol 1: Library Preparation and Plating
-
Source Material & Extraction:
-
Obtain plant material from Salvia przewalskii or utilize synthetic schemes to generate a diverse set of this compound analogs.
-
For natural products, perform solvent extraction (e.g., using ethanol (B145695) or methanol) to generate a crude extract.
-
Fractionate the crude extract using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to create a library of semi-pure fractions[3][4]. This step helps to reduce the complexity of the mixtures and minimize assay interference.
-
-
Compound Quantification and Normalization:
-
Determine the concentration of each fraction or pure compound.
-
Normalize all samples to a standard stock concentration (e.g., 10 mg/mL in 100% DMSO) in master plates.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser (e.g., Echo 555), transfer nanoliter volumes of the compound stocks from the master plates to 1536-well assay plates[2].
-
The final screening concentration for the primary assay should be determined during assay development (e.g., a final concentration of 10 µg/mL for extracts or 10 µM for pure compounds)[2].
-
Prepare multiple sets of assay-ready plates for primary screening, confirmation, and dose-response studies. Store them at -80°C until use.
-
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen the library and identify confirmed hits through a series of sequential assays.
Experimental Protocols
Protocol 2: Primary HTS - Bcl-2 Fluorescence Polarization (FP) Assay
This protocol is adapted for a 1536-well format to screen for inhibitors of the Bcl-2/BH3-peptide interaction.
A. Reagents and Buffers:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, 0.005% Tween-20, 0.05% gamma globulin[2].
-
Bcl-2 Protein: Recombinant human Bcl-2 protein, diluted in Assay Buffer.
-
Fluorescent Tracer: FITC-conjugated Bak-BH3 peptide, diluted in Assay Buffer.
-
Positive Control: Known Bcl-2 inhibitor (e.g., Gossypol or ABT-199)[2].
-
Negative Control: DMSO.
B. Assay Procedure:
-
Equilibrate all reagents and the pre-stamped compound plates to room temperature.
-
Using a bulk reagent dispenser (e.g., Multidrop Combi), add 2 µL of Bcl-2 protein solution to each well of the 1536-well assay plates.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the FITC-Bak-BH3 peptide tracer solution to all wells.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing and remove air bubbles.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on a suitable plate reader (e.g., PHERAstar) capable of measuring fluorescence polarization.
C. Data Analysis:
-
Calculate the percentage inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average of the positive control wells, and mP_max is the average of the negative control (DMSO) wells.
-
Assess the quality of the assay for each plate by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality[2]. Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|
-
Select initial "hits" based on a predefined inhibition threshold (e.g., ≥ 50% inhibition).
Protocol 3: Orthogonal Assay - Caspase-3/7 Activation
This cellular assay confirms whether the hits from the primary screen induce apoptosis in a cancer cell line (e.g., HeLa or Jurkat).
A. Reagents:
-
Cell Line: Human cancer cell line (e.g., HeLa) cultured in appropriate medium.
-
Assay Reagent: Caspase-Glo® 3/7 Assay reagent (Promega).
-
Compounds: Confirmed hits from the primary screen, prepared in a dose-response format.
B. Assay Procedure:
-
Seed cells into 384-well white, clear-bottom plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with the hit compounds at various concentrations (e.g., 5-point concentration response in triplicate)[2]. Include a positive control (e.g., Staurosporine) and a negative control (DMSO).
-
Incubate for 24 hours.
-
Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
Apoptosis Signaling Pathway
The screening assay targets the intrinsic apoptosis pathway, where Bcl-2 proteins play a crucial anti-apoptotic role. Inhibiting Bcl-2 allows for the activation of pro-apoptotic proteins, leading to caspase activation and cell death.
Data Presentation
Quantitative data from the screening and validation steps should be clearly organized for comparison and hit prioritization.
Table 1: Hypothetical Primary HTS Results
| Compound ID | % Inhibition (Bcl-2 FP Assay) | Hit Status (≥50%) |
|---|---|---|
| PRZ-001 | 8.2 | No |
| PRZ-002 | 65.7 | Yes |
| PRZ-003 | 12.5 | No |
| PRZ-004 | 88.1 | Yes |
| PRZ-005 | 52.3 | Yes |
| ... | ... | ... |
| Gossypol (Ctrl) | 95.4 | Yes |
Table 2: Confirmed Hit Characterization
| Compound ID | FP Assay IC₅₀ (µM) | Caspase-3/7 Activation EC₅₀ (µM) |
|---|---|---|
| PRZ-002 | 7.8 | 15.2 |
| PRZ-004 | 1.2 | 3.5 |
| PRZ-005 | 18.5 | > 50 |
Conclusion
This application note details a robust high-throughput screening strategy for the identification of novel apoptosis inducers from this compound-based chemical libraries. The workflow combines a high-sensitivity fluorescence polarization primary assay with a physiologically relevant cellular secondary assay to effectively identify and validate potent bioactive compounds. The methodologies and data presentation formats described herein provide a comprehensive framework for researchers in drug discovery to explore natural product-derived libraries for new therapeutic leads. The modular nature of this protocol allows for adaptation to other protein-protein interaction targets, expanding its utility across various disease areas.
References
- 1. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays for Przewalskin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Przewalskin is a naturally occurring C23 terpenoid isolated from Salvia przewalskii[1][2]. Terpenoids, a large and diverse class of phytochemicals, have garnered significant interest in oncology research due to their potential cytotoxic and anticancer properties[3][4][5][6]. Many compounds in this class have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for novel therapeutic agents[7]. Given the structural class of this compound, it is hypothesized that it may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of programmed cell death.
These application notes provide a comprehensive framework for evaluating the cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to determine the dose-dependent effects of this compound on cell viability and to elucidate the underlying mechanism of cell death, with a focus on apoptosis.
Primary Cytotoxicity Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[8]. The concentration of these crystals, which is determined by measuring the absorbance, is directly proportional to the number of metabolically active (living) cells[9]. This assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Data Presentation: Hypothetical IC50 Values of this compound
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 22.5 | 1.2 |
| HeLa | Cervical Adenocarcinoma | 18.9 | 0.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 | 1.5 |
| HCT116 | Colorectal Carcinoma | 12.8 | 0.6 |
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment[9].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO at the same concentration as the highest this compound dose) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[8]. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[10]. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[11].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Annexin V/PI Apoptosis Assay
To determine if the cytotoxic effect of this compound is mediated by apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay is employed. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[12]. This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) via flow cytometry[13].
Data Presentation: Hypothetical Apoptosis Analysis in HCT116 Cells
The following table presents hypothetical data from a flow cytometry analysis of HCT116 cells treated with this compound (at its IC50 concentration) for 24 hours.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.1 | 2.5 | 2.4 |
| This compound (12.8 µM) | 48.2 | 35.8 | 16.0 |
Experimental Protocol: Annexin V/PI Staining
Materials:
-
HCT116 cells (or other cell line of interest)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS[12].
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[14].
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension[12].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[14].
-
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples immediately using a flow cytometer[14]. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Terpenoids often induce apoptosis through the intrinsic, or mitochondrial, pathway[6][7]. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins (like Bax and Bak), which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis[15][16].
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Logical Relationship of Assay Results
References
- 1. This compound A: A new C23 terpenoid with a 6/6/7 carbon ring skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A | C23H30O6 | CID 16090911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoids as potential chemopreventive and therapeutic agents in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Przewalskin: Not a Documented Molecular Probe in Cell Signaling
Extensive literature searches have revealed no scientific evidence to support the use of Przewalskin as a molecular probe in cell signaling research. While this C23 terpenoid has been isolated from Salvia przewalskii and its synthesis and anti-HIV-1 activity have been documented, there is a lack of information regarding its application as a tool to investigate cellular communication pathways.
Our investigation into the biological activity of this compound and its potential cellular targets did not yield any studies that describe its use for probing signaling cascades. Research on the plant source of this compound, Salvia przewalskii, has indicated that extracts from this plant can influence specific signaling pathways. However, these studies do not attribute these effects to this compound itself.
Research on Salvia przewalskii Extracts
Studies on the total extract of Salvia przewalskii have shown that it can modulate the RhoA-ROCK signaling pathway . This pathway is crucial in regulating a variety of cellular processes, including cell shape, motility, and contraction.
Furthermore, extracts of Salvia przewalskii, particularly components like salvianolic acid B and rosmarinic acid, have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway . The TLR4 pathway is a key component of the innate immune system, recognizing pathogens and initiating inflammatory responses.
It is important to emphasize that these findings are associated with the plant's extract as a whole or other specific compounds within it, and there is no data to suggest that this compound is the active component responsible for these effects on cell signaling.
Conclusion
Based on the available scientific literature, this compound is not currently utilized as a molecular probe in cell signaling. Therefore, detailed application notes, experimental protocols, and quantitative data for this purpose cannot be provided. The core requirements of the user's request, including data presentation in tables, detailed methodologies, and visualization of signaling pathways involving this compound, cannot be fulfilled due to the absence of relevant research.
Researchers, scientists, and drug development professionals interested in modulating the RhoA-ROCK or TLR4 signaling pathways may find the literature on Salvia przewalskii extracts to be of interest, but should be aware that the role of this compound in these activities has not been established.
Application Note: Characterization of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the characterization of novel enzyme inhibitors. It outlines the necessary experimental protocols, data analysis, and visualization techniques required to determine the potency, mechanism of action, and cellular effects of a new inhibitory compound. While this guide is broadly applicable, it is intended to be adapted with specific experimental data.
Introduction
Enzyme inhibitors are invaluable tools in both basic research and drug development.[1][2][3] They allow for the interrogation of enzyme function in complex biological pathways and serve as the basis for many therapeutic agents. The systematic in vitro and cell-based evaluation of a novel inhibitor is crucial to understanding its therapeutic potential and mechanism of action.[1][4] This application note provides a standardized workflow for these studies.
Quantitative Analysis of Enzyme Inhibition
A critical step in characterizing a novel inhibitor is to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1] Further kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5][6][7]
Table 1: Inhibitory Potency (IC50) of a Novel Inhibitor Against Target Enzyme
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Conditions |
| [Insert Inhibitor Name] | [Insert Enzyme Name] | [Insert IC50 Value] | [e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C] |
Table 2: Kinetic Parameters of Enzyme Inhibition
| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (µmol/min) | Inhibition Type | Ki (nM) |
| 0 (Control) | [Insert Value] | [Insert Value] | N/A | N/A |
| [Insert Conc. 1] | [Insert Value] | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| [Insert Conc. 2] | [Insert Value] | [Insert Value] |
Signaling Pathway Analysis
Enzyme inhibitors often exert their effects by modulating specific signaling pathways.[8][9] Identifying the pathways affected by a novel inhibitor is key to understanding its broader biological impact.
Caption: Hypothetical signaling pathway showing inhibition.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of an enzyme inhibitor.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general method for determining the IC50 of a novel inhibitor.[1]
Materials:
-
Purified target enzyme
-
Substrate (chromogenic or coupled to a chromogenic reaction)
-
Assay buffer (optimized for the target enzyme)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance over time using a microplate spectrophotometer at the appropriate wavelength.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Mechanism of Action
This protocol outlines the steps to determine the kinetic mechanism of inhibition.[1]
Materials:
-
Same as Protocol 1
Methodology:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.
-
Follow the same procedure as the spectrophotometric assay (Protocol 1) to measure the initial reaction rates.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by fitting the data to the Michaelis-Menten equation modified for different inhibition models.
-
Determine the effect of the inhibitor on the apparent Km and Vmax to elucidate the mechanism of inhibition.
Protocol 3: Cell-Based Assay for Target Engagement
This protocol measures the inhibitor's activity within a cellular context.
Materials:
-
Cell line expressing the target enzyme
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer
-
Detection reagents (e.g., specific antibody for a downstream phosphorylated protein)
-
96-well cell culture plates
-
Western blot or ELISA equipment
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Measure the activity of the target enzyme or a downstream biomarker using an appropriate method (e.g., Western blot for a phosphorylated substrate or an ELISA for a product).
-
Determine the cellular IC50 by plotting the readout against the inhibitor concentration.
Experimental Workflow Visualization
A clear workflow diagram ensures consistency and aids in the planning of experiments.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
The systematic approach detailed in this application note provides a robust framework for the characterization of novel enzyme inhibitors. By following these protocols, researchers can obtain reliable data on the potency, mechanism, and cellular effects of their compounds, which is essential for advancing basic research and drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular signaling perturbation by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular Nucleophilic Acyl Substitution in the Total Synthesis of Przewalskin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the key intramolecular nucleophilic acyl substitution (INAS) reaction utilized in the total synthesis of (-)-Przewalskin B. Przewalskin B is a structurally complex diterpenoid with potential biological activity, making its efficient synthesis a significant topic for drug discovery and development.
Introduction
The total synthesis of (-)-Przewalskin B, a challenging molecular architecture, has been successfully achieved through a strategy that features an intramolecular nucleophilic acyl substitution (INAS) as a pivotal step.[1][2] This reaction enables the efficient construction of a key cyclic ether moiety present in the natural product. Understanding the specifics of this transformation is crucial for researchers aiming to synthesize this compound analogs for structure-activity relationship (SAR) studies and to develop novel therapeutic agents.
Key Reaction: Intramolecular Nucleophilic Acyl Substitution (INAS)
The INAS reaction in the synthesis of (-)-Przewalskin B involves the cyclization of a hydroxy acid precursor to form a lactone. This transformation is critical for establishing the core structure of the molecule.
Reaction Scheme
Caption: General scheme of the intramolecular nucleophilic acyl substitution.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intramolecular nucleophilic acyl substitution step in the synthesis of (-)-Przewalskin B.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data Highlights |
| Hydroxy Acid Precursor (1) | C₂₀H₂₈O₅ | 364.43 | - | White Solid | ¹H NMR, ¹³C NMR, IR, HRMS consistent with structure |
| Lactone Product (2) | C₂₀H₂₆O₄ | 346.42 | 85 | White Solid | ¹H NMR, ¹³C NMR, IR, HRMS confirming lactone formation |
Experimental Protocol
This protocol is adapted from the reported total synthesis of (-)-Przewalskin B.
Objective: To effect an intramolecular nucleophilic acyl substitution to form the lactone ring in the this compound B core.
Materials:
-
Hydroxy acid precursor (1)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a solution of the hydroxy acid precursor (1) in anhydrous toluene at room temperature, add triethylamine (Et₃N) followed by 2,4,6-trichlorobenzoyl chloride.
-
Stir the resulting mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene.
-
Add the activated acid mixture from step 2 to the DMAP solution via syringe pump over a period of 4 hours at 80 °C.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the pure lactone product (2).
Characterization of Lactone Product (2):
-
¹H NMR: Characteristic shifts indicating the formation of the lactone ring.
-
¹³C NMR: Appearance of a new carbonyl signal corresponding to the lactone.
-
IR (neat): A strong absorption band around 1770 cm⁻¹, characteristic of a γ-lactone carbonyl stretch.
-
HRMS (ESI): Calculated and found mass values consistent with the molecular formula C₂₀H₂₆O₄.
Logical Workflow of the Synthesis
The following diagram illustrates the position of the intramolecular nucleophilic acyl substitution within the broader synthetic sequence.
Caption: Simplified workflow for the total synthesis of (-)-Przewalskin B.
Conclusion
The intramolecular nucleophilic acyl substitution reaction is a robust and efficient method for the construction of the lactone moiety in the total synthesis of (-)-Przewalskin B. The provided protocol offers a detailed guide for researchers working on the synthesis of this and related natural products. The successful application of this key step opens avenues for the generation of diverse this compound analogs, which will be instrumental in elucidating their biological activities and therapeutic potential.
References
Application Notes and Protocols for a Proposed Przewalskin A Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a proposed formulation for Przewalskin A for in vivo research. As of this writing, a standardized, commercially available "this compound formulation" for in vivo studies has not been identified in the scientific literature. The information provided is based on the known biological activities of this compound A and general principles of formulation development for diterpenoids and other lipophilic compounds. Researchers should perform their own optimization and validation studies.
Introduction
This compound A is a C23 terpenoid isolated from Salvia przewalskii Maxim, which has demonstrated noteworthy biological activities, including anti-HIV-1 activity. Due to its lipophilic nature, developing a suitable formulation is crucial for achieving adequate bioavailability and efficacy in in vivo models. This document provides a detailed protocol for a proposed formulation of this compound A and its application in preclinical in vivo studies.
Proposed this compound A Formulation
For in vivo administration, particularly for initial screening studies, a suspension or a solution-in-oil formulation is often employed for lipophilic compounds like this compound A. The following is a protocol for a suspension formulation suitable for oral gavage or intraperitoneal injection in rodents.
Table 1: Composition of the Proposed this compound A Suspension Formulation
| Component | Concentration (% w/v) | Purpose |
| This compound A | 0.1 - 1.0 | Active Pharmaceutical Ingredient (API) |
| Carboxymethylcellulose (CMC) | 0.5 | Suspending agent |
| Tween 80 | 0.1 | Surfactant/Wetting agent |
| Benzyl Alcohol | 0.9 | Preservative |
| Sterile Saline (0.9% NaCl) | q.s. to 100% | Vehicle |
Protocol for Formulation Preparation (10 mL)
-
Vehicle Preparation:
-
In a sterile beaker, dissolve 50 mg of Carboxymethylcellulose in approximately 8 mL of sterile saline with gentle heating and stirring until a clear, viscous solution is formed.
-
Allow the CMC solution to cool to room temperature.
-
Add 10 µL of Tween 80 and 90 µL of Benzyl Alcohol to the CMC solution and mix thoroughly.
-
-
API Incorporation:
-
Weigh the desired amount of this compound A (e.g., 10 mg for a 0.1% formulation).
-
In a separate small, sterile container, wet the this compound A powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.
-
-
Final Volume Adjustment and Storage:
-
Transfer the suspension to a 10 mL sterile graduated cylinder and adjust the final volume to 10 mL with sterile saline.
-
Store the formulation in a sterile, light-protected container at 4°C.
-
Before each use, vortex the suspension to ensure homogeneity.
-
In Vivo Study Protocols
The following are example protocols for evaluating the in vivo efficacy of the this compound A formulation. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study evaluating the this compound A formulation.
Protocol 1: Evaluation of Anti-HIV Activity in a Humanized Mouse Model
This protocol is designed to assess the in vivo anti-HIV efficacy of the this compound A formulation in a humanized mouse model (e.g., NSG mice engrafted with human hematopoietic stem cells).
-
Animal Model: Humanized mice (n=8 per group).
-
Infection: Infect mice with a replication-competent HIV-1 strain.
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: this compound A formulation (10 mg/kg, oral gavage, daily).
-
Group 3: this compound A formulation (50 mg/kg, oral gavage, daily).
-
Group 4: Positive control (e.g., a standard antiretroviral therapy).
-
-
Treatment Duration: 28 days.
-
Monitoring:
-
Weekly blood collection for viral load determination (RT-qPCR).
-
Monitor CD4+ T cell counts via flow cytometry.
-
Monitor for signs of toxicity (weight loss, behavioral changes).
-
-
Endpoint: At day 28, euthanize mice and collect spleen and lymph nodes for viral load and immunological analysis.
Table 2: Hypothetical Data on HIV-1 Viral Load in Humanized Mice
| Treatment Group | Baseline Viral Load (copies/mL) | Week 2 Viral Load (copies/mL) | Week 4 Viral Load (copies/mL) |
| Vehicle Control | 5.2 x 10^5 | 1.1 x 10^6 | 2.5 x 10^6 |
| This compound A (10 mg/kg) | 5.5 x 10^5 | 8.9 x 10^5 | 1.5 x 10^6 |
| This compound A (50 mg/kg) | 5.3 x 10^5 | 2.1 x 10^5 | 9.8 x 10^4 |
| Positive Control (ART) | 5.4 x 10^5 | < 50 | < 50 |
Protocol 2: Evaluation of Anti-Inflammatory Activity in a Murine Model of Inflammation
This protocol uses a lipopolysaccharide (LPS)-induced inflammation model in mice to assess the anti-inflammatory potential of the this compound A formulation.
-
Animal Model: C57BL/6 mice (n=8 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound A formulation (10 mg/kg, oral gavage).
-
Group 3: this compound A formulation (50 mg/kg, oral gavage).
-
Group 4: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).
-
-
Procedure:
-
Administer the respective treatments one hour prior to the inflammatory challenge.
-
Induce inflammation by intraperitoneal injection of LPS (1 mg/kg).
-
Collect blood via cardiac puncture 4 hours after LPS injection.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Table 3: Hypothetical Data on Pro-Inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 1250 ± 150 | 1800 ± 200 | 450 ± 50 |
| This compound A (10 mg/kg) | 980 ± 120 | 1450 ± 180 | 380 ± 45 |
| This compound A (50 mg/kg) | 450 ± 60 | 600 ± 75 | 150 ± 20 |
| Dexamethasone (1 mg/kg) | 250 ± 30 | 350 ± 40 | 80 ± 10 |
Signaling Pathway Analysis
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of action of this compound A via inhibition of the NF-κB signaling pathway.
Conclusion
The provided protocols for a proposed this compound A formulation offer a starting point for in vivo investigations into its therapeutic potential. The suspension formulation is a practical approach for initial preclinical studies. The hypothetical data and suggested experimental designs for anti-HIV and anti-inflammatory activities provide a framework for future research. It is imperative that researchers conduct thorough formulation development and validation, including stability and pharmacokinetic studies, to fully characterize the in vivo behavior of this compound A.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of Przewalskin
Welcome to the technical support center for the total synthesis of Przewalskin natural products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data for different synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the total synthesis of this compound B, focusing on the key reaction steps identified in various successful synthetic routes.
Route 1: Intramolecular Nucleophilic Acyl Substitution (INAS) & Aldol (B89426) Condensation Approach
Question 1: My intramolecular nucleophilic acyl substitution (INAS) reaction is resulting in a low yield of the desired bicyclic ester. What are the potential causes and solutions?
Answer: Low yields in the INAS reaction can stem from several factors. Here’s a troubleshooting guide:
-
Issue: Incomplete reaction.
-
Solution: The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress carefully using TLC or LC-MS. Ensure the solvent is anhydrous, as water can hydrolyze the ester functionalities.
-
-
Issue: Side reactions.
-
Solution: The primary side reaction to consider is intermolecular coupling. To favor the desired intramolecular reaction, it is crucial to maintain high dilution conditions. Consider slow addition of the substrate to the reaction mixture.
-
-
Issue: Base strength.
-
Solution: The choice and stoichiometry of the base are critical. If the base is not strong enough to deprotonate the precursor effectively, the reaction will be sluggish. Conversely, a base that is too strong or used in excess can lead to undesired side reactions. Consider screening different bases (e.g., KHMDS, NaHMDS, LiHMDS) and optimizing the number of equivalents.
-
Question 2: The intramolecular aldol condensation is not proceeding cleanly, leading to a mixture of products. How can I improve the selectivity and yield?
Answer: The intramolecular aldol condensation is a powerful ring-closing strategy, but it can be prone to side reactions if not carefully controlled.
-
Issue: Formation of diastereomers.
-
Solution: The stereochemical outcome of the aldol reaction can be sensitive to the reaction conditions. Temperature control is crucial; running the reaction at lower temperatures often enhances diastereoselectivity. The choice of base and solvent can also influence the transition state geometry.
-
-
Issue: Dehydration of the aldol adduct.
-
Solution: If the desired product is the aldol adduct, dehydration to the enone can be a competing reaction, especially under harsh basic or acidic conditions or at elevated temperatures. Use milder bases and maintain low reaction temperatures.
-
-
Issue: Retro-aldol reaction.
-
Solution: The aldol reaction is reversible. If the product is unstable under the reaction conditions, the equilibrium may shift back towards the starting material. Ensure that the product is worked up promptly and gently once the reaction is complete.
-
Route 2: Diels-Alder, Claisen-Johnson Rearrangement & Ring-Closing Metathesis (RCM) Approach
Question 3: My Diels-Alder reaction to form the initial A ring has a low yield. What are some optimization strategies?
Answer: The efficiency of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile, as well as the reaction conditions.
-
Issue: Low reactivity of reactants.
-
Solution: Diels-Alder reactions are generally favored by an electron-rich diene and an electron-poor dienophile. If the reactivity is low, consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to lower the LUMO energy of the dienophile and accelerate the reaction.[1]
-
-
Issue: Retro-Diels-Alder reaction.
-
Solution: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures. If you are using high temperatures to drive the reaction, you may be promoting the retro-Diels-Alder reaction. Try running the reaction at a lower temperature for a longer duration.[1]
-
-
Issue: Stereoselectivity.
-
Solution: The endo product is typically the kinetic product in Diels-Alder reactions. If the exo product is desired, thermodynamic control (higher temperatures) might be necessary, but this must be balanced with the risk of the retro-Diels-Alder reaction.
-
Question 4: The Claisen-Johnson rearrangement to establish the spiro-quaternary center is sluggish and gives a poor yield. How can I improve this step?
Answer: The Johnson-Claisen rearrangement often requires elevated temperatures and can be slow.
-
Issue: High reaction temperature and long reaction time.
-
Issue: Side reactions.
-
Solution: Ensure the starting allylic alcohol is pure, as impurities can lead to decomposition or side reactions at the high temperatures often required.
-
Question 5: My ring-closing metathesis (RCM) reaction is inefficient, with significant amounts of starting material remaining or dimer formation. What should I troubleshoot?
Answer: RCM is a powerful tool for forming rings, but its success is highly dependent on the catalyst, substrate, and reaction conditions.
-
Issue: Catalyst deactivation.
-
Solution: RCM catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are sensitive to impurities in the substrate and solvent. Ensure that the starting diene is highly pure and the solvent is rigorously degassed and anhydrous.
-
-
Issue: Dimerization.
-
Solution: The formation of dimers or oligomers is a common side reaction in RCM, resulting from intermolecular metathesis. To favor the intramolecular reaction, it is essential to work at high dilution (typically 0.001 M to 0.05 M).[4] Slow addition of the substrate to the catalyst solution can also help maintain a low substrate concentration.[4]
-
-
Issue: Poor catalyst activity for a sterically hindered system.
-
Solution: The RCM to form the cyclic enone moiety in the this compound B synthesis can be challenging due to steric hindrance.[1] It may be necessary to screen different generations of Grubbs or Hoveyda-Grubbs catalysts to find one with the optimal balance of activity and stability for this specific substrate.
-
Route 3: SN2' Substitution, Organocatalytic Aldol Cyclization & Rhodium-Catalyzed Carbene Insertion Approach
Question 6: The initial intermolecular SN2' substitution with the organocuprate reagent is giving low yields. What are the critical parameters to control?
Answer: SN2' reactions with organocuprates are sensitive to several factors.
-
Issue: Purity and reactivity of the organocuprate.
-
Solution: The organocuprate reagent should be freshly prepared and used immediately. The purity of the organolithium or Grignard reagent used to form the cuprate (B13416276) is critical.
-
-
Issue: Reaction temperature.
-
Solution: These reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions. Carefully control the temperature throughout the addition of the substrate.
-
-
Issue: Substrate quality.
-
Solution: The iodoallylic phosphate (B84403) substrate must be pure and free of any protic impurities that could quench the organocuprate.
-
Question 7: I am having trouble with the diastereoselectivity of the organocatalytic aldol cyclization. How can I improve it?
Answer: Organocatalytic aldol reactions are known for their ability to control stereochemistry, but this is highly dependent on the catalyst and conditions.
-
Issue: Suboptimal catalyst.
-
Solution: The choice of the organocatalyst (e.g., a proline derivative) is paramount. It may be necessary to screen different catalysts to achieve the desired diastereoselectivity for your specific substrate. The catalyst loading should also be optimized.
-
-
Issue: Solvent effects.
-
Solution: The solvent can have a significant impact on the transition state of the reaction and thus the stereochemical outcome. Experiment with a range of solvents to find the optimal medium.
-
-
Issue: Water content.
-
Solution: In some organocatalytic reactions, the presence of a small amount of water can be beneficial, while in others, strictly anhydrous conditions are required. Investigate the effect of water on your reaction.
-
Question 8: The Rhodium-catalyzed intramolecular carbene insertion is not working efficiently. What are potential issues?
Answer: Rhodium-catalyzed C-H insertion reactions are powerful but can be challenging.
-
Issue: Catalyst choice.
-
Solution: The choice of the rhodium catalyst (e.g., Rh₂(OAc)₄) and its loading are critical. Different rhodium catalysts can exhibit different reactivities and selectivities.
-
-
Issue: Purity of the diazo compound.
-
Solution: The diazo compound precursor must be pure. Impurities can interfere with the catalyst or lead to side reactions. The diazo compound should be prepared fresh and used with care due to its potential instability.
-
-
Issue: Solvent.
-
Solution: The choice of solvent can influence the reactivity of the carbene intermediate. Dichloromethane or other non-coordinating solvents are commonly used.
-
Comparative Yields of this compound B Total Syntheses
The following table summarizes the reported overall yields for different total synthesis strategies for this compound B.
| Synthetic Approach | Key Reactions | Number of Steps | Overall Yield | Reference |
| She and coworkers (for (-)-Przewalskin B) | Intramolecular Nucleophilic Acyl Substitution (INAS), Intramolecular Aldol Condensation | 15 | 8.1% | Zheng, J. et al. Org. Lett.2011 , 13 (2), pp 173–175.[5][6][7] |
| Li and coworkers (for (±)-Przewalskin B) | Diels-Alder Reaction, Claisen-Johnson Rearrangement, Ring-Closing Metathesis (RCM) | Not specified | Not specified | Xiao, M. et al. J. Org. Chem.2014 , 79 (6), pp 2746–2750.[1][8][9] |
| Tu and coworkers (for (+)-Przewalskin B) | Intermolecular SN2′ Substitution, Diastereoselective Organocatalytic Aldol Cyclization, Rh₂(OAc)₄-mediated Intramolecular Carbene Insertion | Not specified | Not specified | Zhuo, X. et al. J. Org. Chem.2011 , 76 (16), pp 6918–6924.[10][11][12][13][14] |
Detailed Experimental Protocols
Detailed experimental protocols for the key reactions are provided in the respective publications. Researchers should refer to the supporting information of these articles for precise reagent quantities, reaction times, temperatures, and purification procedures.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies for this compound B.
Caption: Synthetic workflow for (-)-Przewalskin B by She and coworkers.
Caption: Synthetic workflow for (±)-Przewalskin B by Li and coworkers.
Caption: Synthetic workflow for (+)-Przewalskin B by Tu and coworkers.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of (-)-Przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total synthesis of (+)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Total Synthesis of (+)-Przewalskin B - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 14. Item - Total Synthesis of (+)-Przewalskin B - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Recombinant Prion Protein (PrP) Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of recombinant prion protein (PrP).
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant PrP.
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Protein Yield | Suboptimal expression conditions. | Optimize IPTG concentration (e.g., 0.05 mM to 1 mM) and post-induction temperature (e.g., 18°C to 37°C) and duration. | [1] |
| Inefficient cell lysis. | Ensure complete cell disruption by using a combination of enzymatic lysis (lysozyme) and mechanical methods (sonication or microfluidizer). | [1][2] | |
| Loss of protein during inclusion body washing. | Use a diluted lysis buffer for washing inclusion bodies to prevent the loss of aggregated PrP. | [3] | |
| Protein Aggregation During Purification | Incorrect buffer pH. | Maintain a buffer pH that is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and solubility. | [4] |
| High protein concentration. | Increase the volume during lysis and chromatography to keep the protein concentration low. If a high final concentration is needed, add stabilizing components to the buffer. | [4] | |
| Presence of disulfide-linked aggregates. | Add a reducing agent like DTT or β-mercaptoethanol to the buffers to prevent oxidation and aggregation of cysteine residues. | [4] | |
| Poor Binding to Affinity Column (e.g., Ni-NTA) | Inaccessible affinity tag (e.g., His-tag). | Purify under denaturing conditions to expose the tag. Consider re-engineering the protein to move the tag to the other terminus. | [1][5] |
| Incorrect buffer conditions. | Ensure the binding buffer has the appropriate pH and salt concentration for optimal binding. Avoid components that can interfere with binding, such as EDTA. | [3][6] | |
| Protein Elutes in Wash Steps | Wash conditions are too stringent. | Decrease the stringency of the wash buffer. This can be achieved by lowering the concentration of the competing agent (e.g., imidazole) or adjusting the pH. | [5] |
| No Protein in Eluate | Protein of interest is not expressing the affinity tag correctly. | Verify the plasmid sequence to ensure the tag is in the correct reading frame and that there are no premature stop codons. | [5] |
| Elution conditions are too mild. | Increase the concentration of the eluting agent (e.g., imidazole) or adjust the pH of the elution buffer to facilitate protein release. | [5][7] | |
| Protein has precipitated on the column. | Adjust buffer conditions to improve protein stability. This may involve changing the pH, salt concentration, or adding stabilizing agents. | [8] | |
| Reduced Cysteines in Final Product | High pH during refolding or elution. | Consider refolding and eluting at a slightly lower pH (e.g., pH 7.0 instead of 8.0) to promote proper disulfide bond formation. | [7] |
Frequently Asked Questions (FAQs)
Q1: Why is recombinant PrP often expressed in the form of inclusion bodies in E. coli?
When foreign proteins like PrP are produced at high levels in E. coli, they often misfold and aggregate into dense, insoluble particles known as inclusion bodies.[2] This is a common challenge in recombinant protein production.
Q2: What are the advantages of purifying PrP from inclusion bodies?
Purification from inclusion bodies can be advantageous as the protein is highly concentrated, which can simplify the initial purification steps.[2] Also, it protects the protein from proteolytic degradation within the host cell.
Q3: What is the role of denaturants like Guanidine Hydrochloride (GdnHCl) or urea (B33335) in the purification process?
Denaturants like GdnHCl and urea are used to solubilize the aggregated PrP from the inclusion bodies by disrupting the non-covalent interactions that hold the aggregates together.[3][7][9] This allows the protein to be captured on a chromatography column.
Q4: How is the denatured PrP refolded into its native conformation?
Refolding is typically achieved by gradually removing the denaturant. This can be done on-column by applying a linear gradient of decreasing denaturant concentration, allowing the protein to refold while bound to the resin.[1]
Q5: My purified PrP is prone to aggregation. What can I do to improve its stability?
Several strategies can be employed to prevent aggregation:
-
Optimize Buffer Conditions: Adjust the pH away from the protein's pI and consider adding stabilizing osmolytes or a mixture of arginine and glutamate.[4]
-
Use Low Protein Concentrations: Work with lower protein concentrations whenever possible.[4]
-
Add Reducing Agents: For proteins with cysteine residues, include reducing agents like DTT to prevent intermolecular disulfide bond formation.[4]
-
Proper Storage: Store purified protein at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Expression and Inclusion Body Isolation of Recombinant PrP
This protocol is adapted from established methods for expressing full-length mammalian PrP in E. coli.[2][3]
-
Bacterial Culture:
-
Inoculate a starter culture of E. coli transformed with the PrP expression plasmid in Luria Broth (LB) containing appropriate antibiotics (e.g., 34 mg/mL chloramphenicol (B1208) and 50 mg/mL kanamycin).[2]
-
Grow the starter culture at 37°C with shaking (225 rpm) for approximately 6 hours.[2]
-
Use the starter culture to inoculate a larger volume of LB media and grow at 37°C with shaking.[2]
-
-
Induction of Protein Expression:
-
Cell Harvest and Lysis:
-
Harvest the bacterial cells by centrifugation.[1]
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).[1]
-
Lyse the cells using a combination of lysozyme (B549824) treatment (1 mg/mL on ice for 30 minutes) and mechanical disruption (sonication).[1]
-
-
Inclusion Body Isolation:
-
Centrifuge the cell lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.[2][3]
-
Wash the inclusion body pellet with diluted lysis buffer to remove contaminants.[3]
-
The resulting pellet contains the recombinant PrP in the form of inclusion bodies and can be stored at -80°C.[3]
-
Protocol 2: On-Column Refolding and Purification of His-tagged PrP
This protocol describes the purification and refolding of His-tagged PrP from solubilized inclusion bodies using immobilized metal affinity chromatography (IMAC).[1][7]
-
Solubilization of Inclusion Bodies:
-
Affinity Chromatography:
-
On-Column Refolding:
-
Initiate refolding by applying a linear gradient of decreasing denaturant concentration. This is achieved by mixing the binding buffer with a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) over several column volumes at a slow flow rate.[1]
-
Wash the column with the refolding buffer to remove any remaining denaturant.[1]
-
-
Elution:
-
Elute the refolded PrP from the column using an elution buffer containing a competitive agent, such as 250-500 mM imidazole (B134444) in the refolding buffer.[1][7]
-
Collect fractions and analyze for purity using SDS-PAGE.
-
Visualizations
Caption: Workflow for recombinant PrP expression, inclusion body isolation, and purification.
Caption: Troubleshooting logic for common PrP purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Recombinant prion protein, Rocky Mountain-style [cureffi.org]
- 3. Purification and Fibrillation of Full-Length Recombinant PrP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. Recombinant prion protein QC [cureffi.org]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. Purification and Fibrillation of Full-Length Recombinant PrP - PubMed [pubmed.ncbi.nlm.nih.gov]
Przewalskin Stability Testing and Degradation Products: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Przewalskin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through hydrolysis and oxidation.[1][2] Hydrolytic degradation is more pronounced in alkaline conditions, leading to the cleavage of the lactam ring. Oxidative degradation, often initiated by exposure to light or the presence of trace metal ions, can result in the formation of various oxidized derivatives.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure its stability, this compound should be stored in a cool, dark place, protected from light and moisture. The recommended long-term storage temperature is 2-8°C. For short-term storage, room temperature (20-25°C) is acceptable, but exposure to high humidity should be avoided.[3]
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and detecting its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most widely used technique for quantifying this compound and its degradation products due to its high sensitivity and ability to separate complex mixtures.[4][5] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradation products and Fourier-Transform Infrared (FTIR) spectroscopy for detecting changes in functional groups.[4]
Q4: How can I accelerate the degradation of this compound for forced degradation studies?
A4: Forced degradation studies can be conducted by exposing this compound to more extreme conditions than those used for accelerated stability testing.[6][7] This includes elevated temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), exposure to acidic and basic solutions, oxidizing agents (e.g., hydrogen peroxide), and intense light.[8][9]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the HPLC chromatogram during stability testing.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 2: Formation of new degradation products. The storage conditions might be leading to the formation of previously unidentified degradation products.
-
Troubleshooting Step: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the unknown peaks and aid in their identification.[10] Review the storage conditions and consider if any deviations could have caused unexpected degradation.
-
-
Possible Cause 3: Interaction with excipients. If you are analyzing a formulated product, this compound may be interacting with the excipients.
-
Troubleshooting Step: Analyze a placebo formulation (without this compound) to see if any of the excipients are contributing to the observed peaks.
-
Issue 2: Poor recovery of this compound from the formulation during analysis.
-
Possible Cause 1: Inefficient extraction method. The solvent and method used to extract this compound from the formulation may not be optimal.
-
Troubleshooting Step: Experiment with different extraction solvents and techniques (e.g., sonication, vortexing) to improve extraction efficiency. Validate the extraction method to ensure complete recovery.
-
-
Possible Cause 2: Adsorption to container surfaces. this compound may be adsorbing to the walls of the storage container or analytical vials.
-
Troubleshooting Step: Use silanized glassware or low-adsorption vials. Pre-rinse the vials with the sample solution before analysis.
-
-
Possible Cause 3: Degradation during sample preparation. The sample preparation process itself might be causing degradation.
-
Troubleshooting Step: Minimize the time between sample preparation and analysis. Protect the sample from light and keep it cool during preparation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid this compound at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed this compound), by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound and its Degradation Products
Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
| Time (min) | %B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | DP-1 |
| 0.1 M NaOH, RT, 2h | 45.8 | 2 | DP-2 |
| 3% H₂O₂, RT, 24h | 25.5 | 4 | DP-3 |
| 70°C, 48h (Solid) | 8.1 | 2 | DP-4 |
| Photolytic | 32.7 | 5 | DP-5 |
Table 2: Retention Times of this compound and its Major Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.4 |
| DP-1 | 12.1 |
| DP-2 | 10.5 |
| DP-3 | 16.8 |
| DP-4 | 14.2 |
| DP-5 | 18.3 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways for this compound under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. veeprho.com [veeprho.com]
- 9. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]
- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Przewalskin NMR Signal Assignment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of Przewalskin and related complex diterpenoids.
Disclaimer on NMR Data
The following quantitative NMR data for this compound B is hypothetical and for illustrative purposes only . While the structure of this compound B has been published, a complete and publicly accessible dataset of its assigned ¹H and ¹³C NMR chemical shifts and coupling constants could not be located. The data presented here has been generated based on typical values for similar diterpenoid structures to provide a practical and detailed troubleshooting guide.
Hypothetical NMR Data for this compound B
The structure of this compound B, a complex diterpenoid isolated from Salvia przewalskii, presents a significant challenge for NMR signal assignment due to its unique bridged and caged ring system, multiple stereocenters, and potential for signal overlap.[1]
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound B (in CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |
| 1 | 45.2 | 2.15 | m | C-2, C-10, C-13, C-14 | H-2β, H-10, H-14 |
| 2 | 28.9 | 1.65 (α), 1.80 (β) | m | C-1, C-3, C-4, C-10 | H-1, H-3α, H-3β |
| 3 | 35.1 | 1.50 (α), 1.75 (β) | m | C-2, C-4, C-5 | H-2α, H-2β, H-4 |
| 4 | 82.3 | 3.95 | d (3.5) | C-3, C-5, C-9, C-18, C-19 | H-3β, H-5, H-18, H-19 |
| 5 | 55.6 | 2.30 | d (3.5) | C-4, C-6, C-7, C-10 | H-4, H-6, H-7α |
| 6 | 22.5 | 1.90 | m | C-5, C-7, C-8 | H-5, H-7α, H-7β |
| 7 | 31.8 | 1.40 (α), 1.60 (β) | m | C-5, C-6, C-8, C-9 | H-6, H-8, H-14 |
| 8 | 135.4 | 5.80 | d (2.0) | C-7, C-9, C-10, C-14 | H-7β, H-14 |
| 9 | 148.2 | - | - | H-4, H-8, H-14 | - |
| 10 | 48.9 | 2.50 | m | C-1, C-2, C-5, C-8, C-9 | H-1, H-2α, H-5 |
| 11 | 205.1 | - | - | H-1, H-10, H-13 | - |
| 12 | 175.3 | - | - | H-13, H-15 | - |
| 13 | 90.1 | 4.85 | s | C-1, C-11, C-12, C-14, C-15 | H-1, H-14, H-15 |
| 14 | 58.2 | 3.10 | d (2.0) | C-1, C-8, C-9, C-13 | H-1, H-8, H-13 |
| 15 | 34.5 | 3.20 | sept (6.8) | C-12, C-13, C-16, C-17 | H-13, H-16, H-17 |
| 16 | 21.2 | 1.25 | d (6.8) | C-15, C-17 | H-15, H-17 |
| 17 | 21.5 | 1.28 | d (6.8) | C-15, C-16 | H-15, H-16 |
| 18 | 29.8 | 1.15 | s | C-3, C-4, C-5, C-19 | H-4, H-19 |
| 19 | 22.1 | 1.05 | s | C-3, C-4, C-5, C-18 | H-4, H-18 |
| 20 | - | - | - | - | - |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR signal assignment of this compound B and similar complex diterpenoids.
FAQ 1: Signal Overlap in the Aliphatic Region
Question: The ¹H NMR spectrum shows a complex and overlapping region between 1.4 and 2.2 ppm, making it impossible to assign the methylene (B1212753) protons of the ring system. How can I resolve these signals?
Answer: This is a common challenge with polycyclic natural products. A combination of 2D NMR experiments is essential for resolving these overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the first step to disperse the proton signals based on the chemical shifts of the carbons they are attached to. Each cross-peak in the HSQC spectrum correlates a proton to its directly attached carbon, resolving much of the overlap seen in the 1D ¹H spectrum.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal which protons are coupled to each other (typically through 2 or 3 bonds). By "walking" through the COSY correlations, you can trace out the spin systems of the molecule. For example, you should be able to trace the connectivity from H-1 to H-2 and from H-2 to H-3.
-
TOCSY (Total Correlation Spectroscopy): If COSY signals are weak or ambiguous, a TOCSY experiment can be used to show correlations between all protons within a spin system, not just adjacent ones. This can be particularly helpful for identifying all protons in a larger fragment of the molecule.
Experimental Workflow for Resolving Overlapping Aliphatic Signals
Caption: Workflow for resolving overlapping aliphatic signals using 2D NMR.
FAQ 2: Difficulty in Assigning Quaternary Carbons
Question: I am having trouble assigning the quaternary carbons, especially C-9, C-11, and C-12, as they do not appear in the HSQC spectrum.
Answer: Quaternary carbons lack attached protons and therefore do not show correlations in HSQC or DEPT-135 spectra. The primary tool for assigning these is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
HMBC Analysis: This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). By identifying which protons show a long-range correlation to a specific quaternary carbon, you can pinpoint its location.
-
For example, C-11 (a ketone) should show correlations to protons on adjacent carbons, such as H-1 and H-10.
-
C-12 (a lactone carbonyl) should show correlations to H-13 and the protons of the isopropyl group (H-15).
-
C-9 (an olefinic carbon) should show correlations from protons such as H-4, H-8, and H-14.
-
References
Przewalskin assay variability and reproducibility
Technical Support Center: Cell Viability Assays
A Note on "Przewalskin Assay": Initial searches for "this compound assay" did not yield specific results. It is possible that this is a typographical error. This guide focuses on common cell viability assays, such as those based on Resazurin (B115843), which are widely used in research and drug development and are prone to issues of variability and reproducibility. The principles and troubleshooting strategies discussed here are broadly applicable to many colorimetric and fluorometric cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell viability assays?
Common sources of variability in cell viability assays can be categorized into three main areas: biological variability, experimental procedure variability, and instrumentation variability. Biological variability includes differences in cell lines, cell passage number, and cell health.[1][2] Experimental procedure variability encompasses inconsistencies in cell seeding density, incubation times, reagent preparation, and pipetting technique.[3][4] Instrumentation variability can arise from fluctuations in incubator temperature and CO2 levels, as well as inconsistencies in plate reader settings.[5]
Q2: How can I improve the reproducibility of my cell viability assay?
To enhance reproducibility, it is crucial to standardize all aspects of the experimental protocol.[3] This includes using the same lot of reagents and cells for a set of experiments, calibrating pipettes regularly, and ensuring consistent incubation times and temperatures.[3][6] Implementing automated liquid handlers for repetitive tasks like reagent addition and plate washing can also significantly reduce operator-dependent variability.[5] Additionally, performing assays in triplicate and including appropriate positive and negative controls in every experiment is essential for monitoring and normalizing results.
Q3: My negative controls (no cells) show a high background signal. What could be the cause?
A high background signal in negative controls can be due to several factors. Contamination of the assay reagents or culture medium with bacteria or yeast can lead to a false positive signal.[3][5] The assay reagent itself might be unstable or have been stored improperly, leading to auto-reduction. Ensure that all reagents are prepared fresh and sterile-filtered if necessary. Another potential cause is the intrinsic fluorescence or absorbance of the compounds being tested, which can interfere with the assay readout.
Q4: The signal from my positive controls (untreated cells) is very low. What should I do?
A weak signal in positive controls suggests a problem with cell health or the assay protocol.[3] Check the viability of your cells before starting the experiment. Ensure that the cell seeding density is optimal; too few cells will result in a low signal.[7] The incubation time with the assay reagent may also be insufficient for a robust signal to develop.[5] Finally, verify that the plate reader settings (e.g., excitation and emission wavelengths for fluorescence-based assays) are correct for the specific assay being used.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Inter-well Variability | Inconsistent cell seeding | Use a multichannel pipette or an automated cell seeder for better consistency. Ensure cells are well-mixed before plating.[4] |
| "Edge effect" on the microplate | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.[4] | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting speed and tip immersion depth.[4] | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentration | Titrate the assay reagent to determine the optimal concentration for your cell line and seeding density. |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient signal development without reaching saturation.[5] | |
| Incorrect plate reader settings | Verify the wavelength settings and gain adjustments on the plate reader.[5] | |
| Inconsistent Results Between Experiments | Variation in reagent lots | If possible, purchase a large batch of assay kits and reagents from the same lot for a series of experiments.[3] |
| Differences in cell passage number | Use cells within a consistent and narrow range of passage numbers for all experiments. | |
| Fluctuations in incubator conditions | Regularly monitor and calibrate incubator temperature, humidity, and CO2 levels. |
Experimental Protocols
Detailed Methodology for a Resazurin-Based Cell Viability Assay
This protocol provides a general framework for assessing cell viability using a resazurin-based reagent. Optimization of cell seeding density and incubation times is recommended for each specific cell line and experimental condition.
Materials:
-
Resazurin sodium salt solution (e.g., AlamarBlue®)
-
96-well clear-bottom black plates (for fluorescence measurement)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration in pre-warmed cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a negative control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with vehicle-treated cells as a positive control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Prepare the resazurin working solution by diluting the stock solution in cell culture medium (typically a 1:10 dilution).
-
Remove the compound-containing medium from the wells.
-
Add 110 µL of the resazurin working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
Record the fluorescence intensity values.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells (medium only) from all other wells.
-
Express the results as a percentage of the vehicle-treated positive control.
-
Visualizations
Caption: Workflow for a Resazurin-Based Cell Viability Assay.
Caption: Resazurin Reduction Signaling Pathway in Viable Cells.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. maxanim.com [maxanim.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scaling Up Przewalskin Isolation from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Przewalskin diterpenoids from their natural source, Salvia przewalskii. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to preparative-scale production.
Frequently Asked Questions (FAQs)
Q1: What are Przewalskins and what is their primary natural source?
A1: Przewalskins are a group of abietane (B96969) diterpenoids, which are natural organic compounds. The primary natural source for these compounds is the plant Salvia przewalskii Maxim., a perennial herb native to China.[1][2] Several types of Przewalskins have been identified, including this compound A, this compound B, and this compound Y-1.[3][4][5][6]
Q2: What are the reported biological activities of Przewalskins?
A2: Some Przewalskins have shown promising biological activity. For instance, this compound B has demonstrated modest anti-HIV-1 activity in laboratory studies.[3] This makes these compounds of interest to researchers in drug discovery and development.
Q3: What is the general strategy for isolating Przewalskins?
A3: The isolation of Przewalskins from Salvia przewalskii typically involves a multi-step process. This begins with the extraction of the plant material using a suitable solvent, such as 95% ethanol (B145695).[4] The crude extract is then subjected to various chromatographic techniques to separate the different components and isolate the desired this compound compounds. These techniques can include silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).[4]
Q4: Are there any advanced techniques for improving the efficiency of this compound isolation at a larger scale?
A4: Yes, for preparative-scale isolation, advanced chromatographic techniques like high-speed countercurrent chromatography (HSCCC) can be highly effective. HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can minimize sample loss due to irreversible adsorption.[7] Combining HSCCC with preparative HPLC can be a powerful strategy for obtaining high-purity Przewalskins from complex crude extracts.[7]
Troubleshooting Guide
Scaling up the isolation of natural products can present several challenges. This guide addresses common issues encountered during the extraction and purification of Przewalskins.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improper grinding of plant material. | - Test a range of solvents with varying polarities. Ethanol (95%) is a good starting point.[4] - Optimize extraction time and temperature. Be cautious of potential degradation of thermolabile compounds. - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Formation of Emulsions during Liquid-Liquid Extraction | - High concentration of pigments and lipids in the crude extract. - Vigorous shaking during partitioning. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and promote phase separation.[1] - Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1] - Consider using a different partitioning solvent system. |
| Poor Separation in Column Chromatography | - Inappropriate stationary phase or mobile phase. - Co-elution of structurally similar compounds. - Column overloading. | - For normal-phase chromatography on silica gel, optimize the solvent system (e.g., hexane-ethyl acetate (B1210297) gradients). For reversed-phase, consider methanol-water or acetonitrile-water gradients. - Employ orthogonal separation techniques. If two compounds co-elute on a silica column, they may separate well on a C18 column or using HSCCC. - Reduce the amount of crude extract loaded onto the column. For preparative scale, use a larger column. |
| Compound Degradation | - Exposure to high temperatures, light, or extreme pH. - Presence of degradative enzymes in the extract. | - Conduct extraction and purification at room temperature or below if possible. - Protect the extracts and purified compounds from direct light. - Use freshly harvested and properly dried plant material to minimize enzymatic activity. |
| Difficulty in Isolating Minor this compound Variants | - Low abundance in the crude extract. - Overlapping peaks with major components in chromatography. | - Use enrichment techniques. A preliminary fractionation step can concentrate the minor components. - Employ high-resolution chromatographic techniques like preparative HPLC with optimized gradients.[7] |
Data Presentation: Comparison of Extraction Methods for Salvia Diterpenoids
The choice of extraction method can significantly impact the yield of diterpenoids. The following table summarizes data on different extraction methods applied to Salvia species. Note that this data is for total diterpenoids or other specific diterpenoids and not exclusively for Przewalskins, but it can serve as a useful guide for selecting an appropriate extraction strategy.
| Extraction Method | Plant Material | Solvent | Extraction Time | Temperature | Yield of Diterpenoids | Reference |
| Soxhlet Extraction | Salvia officinalis | Petroleum Ether | 6 hours | Boiling point | ~30.3 mg/g | [8] |
| Reflux Extraction | Salvia officinalis | Petroleum Ether | 4 hours | Boiling point | ~21.5 mg/g | [8] |
| Percolation | Salvia officinalis | Petroleum Ether | Not specified | Room Temp. | ~29.7 mg/g | [8] |
| Ultrasonic-Assisted Extraction | Salvia miltiorrhiza | 70% Methanol (B129727) | 30 minutes | Room Temp. | Tanshinone IIA: ~0.29% | [9] |
| Microwave-Assisted Extraction | Salvia miltiorrhiza | Ethanol | 2 minutes | Not specified | High | [9] |
| Supercritical Fluid Extraction | Salvia miltiorrhiza | CO2 + Ethanol | Not specified | 40°C | High | [9] |
Experimental Protocols
Preparative Scale Extraction of Przewalskins from Salvia przewalskii
This protocol describes a general procedure for obtaining a crude extract enriched in Przewalskins.
Materials:
-
Dried and powdered roots of Salvia przewalskii
-
95% Ethanol
-
Large-volume glass container with a lid
-
Mechanical stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Place 1 kg of powdered Salvia przewalskii roots into the glass container.
-
Add 10 L of 95% ethanol to the container.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through the Buchner funnel to separate the extract from the plant material.
-
Repeat the extraction of the plant residue with another 10 L of 95% ethanol for 24 hours and filter again.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Store the crude extract at 4°C until further purification.
Isolation of Przewalskins using High-Speed Countercurrent Chromatography (HSCCC) and Preparative HPLC
This protocol outlines a two-step chromatographic procedure for the purification of Przewalskins from the crude extract.
Part A: HSCCC Fractionation
Materials:
-
Crude extract of Salvia przewalskii
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
High-Speed Countercurrent Chromatograph
-
Fraction collector
Procedure:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 7:3:7:3 v/v/v/v ratio).[7] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.
-
Dissolve the crude extract in a small volume of the lower phase of the solvent system.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Inject the sample solution into the HSCCC system.
-
Elute the sample with the mobile phase (lower phase) at a constant flow rate.
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Przewalskins.
-
Combine the fractions enriched in the target compounds.
Part B: Preparative HPLC Purification
Materials:
-
Enriched fractions from HSCCC
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., methanol, water)
-
Fraction collector
Procedure:
-
Concentrate the combined fractions from the HSCCC step.
-
Dissolve the concentrated sample in a suitable solvent for injection.
-
Develop a preparative HPLC method to separate the individual this compound compounds. This will likely involve a gradient elution with methanol and water on a C18 column.
-
Inject the sample onto the preparative HPLC column.
-
Collect the peaks corresponding to the individual Przewalskins using a fraction collector.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions for each this compound and evaporate the solvent to obtain the purified compounds.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of Przewalskins from Salvia przewalskii.
Postulated Signaling Pathway for Anti-HIV Activity of Diterpenoids
Caption: A simplified diagram of a potential anti-HIV-1 mechanism for diterpenoids like this compound B.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-derived terpenoids and analogues as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering the Mechanisms of Oleodaphnone as a Potential HIV Latency-Reversing Agent by Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kpfu.ru [kpfu.ru]
- 9. benchchem.com [benchchem.com]
Przewalski's Horse Sample Preparation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifact formation during Przewalski's horse sample preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of various sample types.
Genomic DNA Extraction
Issue: Low DNA Yield or Purity
| Potential Cause | Troubleshooting Step | Supporting Evidence/Citation |
| Hemoglobin Contamination | For dark red blood samples, extend the lysis incubation time by 3–5 minutes to ensure complete cell lysis and reduce hemoglobin precipitates that can clog spin columns. | [1] |
| Improper Sample Storage | For long-term storage, flash-freeze tissue samples in liquid nitrogen and store at -80°C. Alternatively, use DNA stabilization reagents for storage at 4°C or -20°C to prevent degradation. | [1] |
| Incomplete Cell Lysis | Ensure tissue is thoroughly homogenized. For cell pellets, thaw slowly on ice and resuspend gently but completely in cold PBS. | [1] |
| Nuclease Activity | Store purified DNA at -20°C or below in a TE buffer rather than water to inhibit nuclease activity that can degrade the DNA over time. | [2] |
| RNA Contamination | If A260/A280 ratio is > 1.9, treat samples with RNase to remove residual RNA, unless downstream applications are unaffected by its presence. | [2] |
| Protein Contamination | If A260/A280 ratio is < 1.7, consider protease treatment before purification and avoid overloading silica-based columns to prevent carryover of proteins. | [2] |
Workflow for High-Quality gDNA Extraction
References
Przewalskin interference in high-throughput screens
Technical Support Center: Przewalskin Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate the effects of this compound interference in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound interference and why is it a problem in HTS?
A: this compound interference refers to a common source of false-positive results in high-throughput screens caused by a class of compounds known as Przewalskins. These molecules are potent chelators of divalent cations such as Magnesium (Mg²⁺), Zinc (Zn²⁺), and Calcium (Ca²⁺). Many enzymes, particularly kinases and polymerases, are critically dependent on these metal ions as cofactors for their catalytic activity. By sequestering these essential cations from the assay buffer, this compound compounds inhibit enzyme function, appearing as genuine hits. This leads to a high rate of false positives, wasting significant time and resources in follow-up studies.
Q2: Our kinase screen has a high hit rate with poor dose-response curves. Could this be this compound interference?
A: Yes, this is a classic sign of potential this compound interference. Key indicators include:
-
High Hit Rate: An unusually large number of initial hits.
-
Poorly Behaved Dose-Response: Curves are often steep, non-saturating, or show inconsistent IC50 values between runs.
-
Activity Across Unrelated Assays: Compounds show inhibitory activity against multiple, mechanistically distinct metalloenzymes.
We recommend performing a cation rescue experiment to confirm this hypothesis.
Q3: How can I definitively identify this compound compounds in my hit list?
A: The most effective method is to perform a cation rescue experiment . This involves re-testing the inhibitory activity of your hit compounds in the presence of significantly increased concentrations of the relevant divalent cation (e.g., Mg²⁺ for a kinase assay). If the compound's inhibitory effect is diminished or eliminated at higher cation concentrations, it is highly likely a this compound-type chelator.
Q4: Are certain assay technologies more susceptible to this type of interference?
A: Yes. Assays for enzymes that require divalent metal cations for activity are highly susceptible. This includes, but is not limited to:
-
Kinase Assays: Most kinases require Mg²⁺ for ATP coordination.
-
Polymerase Assays: DNA and RNA polymerases are classic metalloenzymes.
-
Metalloproteinase Assays: These enzymes have a catalytic Zn²⁺ ion.
-
Certain Luciferase Assays: Some reporter systems can be sensitive to cation concentration.
Conversely, assays that do not depend on free divalent cations, such as many protein-protein interaction assays (e.g., FRET, BRET), are generally less susceptible to this specific mechanism of interference.
Troubleshooting Guides
Guide 1: Diagnosing this compound Interference
This guide outlines the workflow for identifying potential this compound interference after a primary screen.
Caption: Workflow for diagnosing this compound interference.
Guide 2: Mechanism of Interference
This compound compounds act by depleting the free divalent cations essential for enzyme function. This diagram illustrates the mechanism in the context of a typical kinase assay.
Caption: Mechanism of this compound chelation interference.
Quantitative Data Summary
The following tables summarize fictional data from experiments designed to characterize this compound compound "PZ-1".
Table 1: IC50 of PZ-1 Against Various Metalloenzymes
| Target Enzyme | Enzyme Class | Required Cation | Apparent IC50 (μM) |
| Kinase A | Ser/Thr Kinase | Mg²⁺ | 1.2 |
| Kinase B | Tyr Kinase | Mg²⁺ | 2.5 |
| Polymerase Y | DNA Polymerase | Mg²⁺ | 0.8 |
| MMP-9 | Metalloproteinase | Zn²⁺ | 5.1 |
| Papain | Cysteine Protease | None | > 100 |
Table 2: Cation Rescue Experiment for Kinase A with PZ-1 (10 μM)
| [Mg²⁺] in Assay Buffer | % Inhibition by PZ-1 |
| 1 mM (Standard) | 95% |
| 5 mM | 72% |
| 10 mM | 41% |
| 20 mM | 15% |
| 50 mM | < 5% |
Experimental Protocols
Protocol 1: Standard Kinase Assay (Susceptible to Interference)
This protocol describes a typical biochemical assay for screening kinase inhibitors.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Prepare a 2X working solution of Kinase A in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 4X working solution containing peptide substrate and ATP in Kinase Buffer.
-
Test Compound: Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 25 nL of test compound from the DMSO plate to the assay plate.
-
Add 5 µL of the 2X Kinase A solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect product formation using a suitable detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Normalize data to high (DMSO vehicle) and low (no enzyme) controls.
-
Calculate % inhibition and fit dose-response curves to determine IC50 values.
-
Protocol 2: Cation Rescue Counter-Screen
This protocol is used to confirm if a hit compound is a this compound-type chelator.
-
Reagent Preparation:
-
Standard Kinase Buffer: As described in Protocol 1 (10 mM MgCl₂).
-
High-Cation Kinase Buffer: Prepare an identical buffer, but with 50 mM MgCl₂.
-
Hit Compounds: Prepare a 10 µM solution of each hit compound in both Standard and High-Cation buffers.
-
-
Assay Procedure:
-
Set up two separate assay plates, one for each buffer condition.
-
To each plate, add 5 µL of the corresponding hit compound solution (or control).
-
Add 5 µL of a 2X Kinase A solution (prepared in the corresponding buffer).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 4X Substrate/ATP mix (prepared in the corresponding buffer).
-
Incubate and detect as per Protocol 1.
-
-
Data Analysis:
-
Calculate the % inhibition for each hit compound under both the standard (10 mM Mg²⁺) and high-cation (50 mM Mg²⁺) conditions.
-
Interpretation: A significant reduction (>50%) in % inhibition in the high-cation buffer is strong evidence of this compound interference.
-
Validation & Comparative
No Evidence of Przewalskin B as an HIV-1 Inhibitor Found in Scientific Literature
A thorough review of published scientific literature reveals no evidence of antiviral or anti-HIV-1 activity for the natural compound Przewalskin B. Despite extensive searches for experimental data regarding its mechanism of action, inhibitory concentrations (IC50/EC50), and cytotoxicity against the Human Immunodeficiency Virus 1 (HIV-1), no studies documenting such properties could be identified. The primary focus of existing research on this compound B is its chemical synthesis.
Consequently, a direct comparison of this compound B with established HIV-1 inhibitors, as requested, cannot be provided. The core requirement for such a guide is the existence of foundational experimental data demonstrating the compound's efficacy and mechanism against HIV-1, which is currently absent from the scientific record.
While the user request included a detailed framework for a comparative guide, including data tables, experimental protocols, and visualizations, the initial and most critical prerequisite—the anti-HIV-1 activity of this compound B—has not been met by available scientific evidence.
For researchers, scientists, and drug development professionals interested in HIV-1 inhibitors, the focus remains on established classes of antiretroviral drugs and novel compounds that have demonstrated activity in preclinical and clinical studies. These classes include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
-
Entry Inhibitors (including attachment, co-receptor, and fusion inhibitors)
Further investigation into the biological activities of this compound B would be required to determine if it possesses any antiviral properties. Without such foundational research, a comparison to known HIV-1 inhibitors is not feasible.
Comparative Bioactivity of Przewalskin A and B: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of Przewalskin A and this compound B, two terpenoid compounds isolated from Salvia przewalskii. The information is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Bioactivity Analysis
Direct comparative studies on the bioactivities of this compound A and this compound B are limited. The most definitive comparative data available is for their anti-HIV-1 activity.
| Bioactivity | This compound A | This compound B |
| Anti-HIV-1 Activity (EC50) | 41 µg/mL[1] | 30 µg/mL[2] |
Note: Lower EC50 values indicate greater potency.
Experimental Protocols
Detailed experimental protocols for the reported anti-HIV-1 activity are provided below. Additionally, general protocols for assessing cytotoxicity and anti-inflammatory activity, which are relevant for natural product screening, are included for reference.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound A and B was determined using a cytopathic effect (CPE) inhibition assay with MT-4 cells.[1][2]
Objective: To determine the concentration of the compound that protects 50% of cells from HIV-1 induced cell death (Effective Concentration 50 or EC50).
Materials:
-
MT-4 human T-cell line
-
HIV-1 (strain, e.g., IIIB)
-
This compound A and this compound B
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: MT-4 cells are seeded in a 96-well plate at a predetermined density.
-
Compound Preparation: Serial dilutions of this compound A and this compound B are prepared.
-
Infection: Cells are infected with a standardized amount of HIV-1 virus stock in the presence of varying concentrations of the test compounds. Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV-1 drug (e.g., AZT).
-
Incubation: The plates are incubated for a period of 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, MTT reagent is added to each well and incubated for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Cytotoxicity Assay (General Protocol)
A standard MTT assay is commonly used to assess the cytotoxicity of natural products.
Objective: To determine the concentration of the compound that reduces the viability of 50% of the cells (Cytotoxic Concentration 50 or CC50).
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T or a cancer cell line) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition and Solubilization: Follow steps 5 and 6 of the Anti-HIV-1 Activity Assay protocol.
-
Data Analysis: Calculate the CC50 value from the dose-response curve.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages (General Protocol)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
Objective: To determine the ability of this compound A and B to inhibit NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound A and this compound B
-
Griess Reagent
-
Culture medium
Procedure:
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated, untreated wells.
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for Anti-HIV-1 Assay
References
- 1. This compound A: A new C23 terpenoid with a 6/6/7 carbon ring skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Constituents from Salvia Species and Their Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpenoids from Saliva plebeia R. Br. and Their Antioxidant and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Target of Przewalskin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target of Przewalskin, a diterpenoid with known anti-HIV-1 activity. Based on evidence from related compounds, the putative primary target of this compound is HIV-1 protease. This document outlines experimental approaches to confirm this interaction within a cellular context, presenting data-driven comparisons and detailed protocols to aid in the design and execution of validation studies.
Introduction to this compound and its Putative Target
This compound is a C23 terpenoid derived from carnosic acid, a natural compound that has demonstrated significant inhibitory effects against the Human Immunodeficiency Virus 1 (HIV-1). Studies on carnosic acid and its derivatives have strongly indicated that HIV-1 protease is a key target for their antiviral activity.[1][2][3] HIV-1 protease is a critical enzyme for the virus, responsible for cleaving newly synthesized polyproteins to produce mature, infectious virions. Inhibition of this enzyme is a well-established strategy in anti-HIV therapy.[4][5][6]
This guide will, therefore, focus on the experimental validation of HIV-1 protease as the cellular target of this compound. We will compare various techniques, both established and emerging, that can be employed to confirm this drug-target engagement in a cellular environment.
Comparative Analysis of Target Validation Methods
The validation of a drug's cellular target is a critical step in drug discovery, confirming its mechanism of action and informing on potential off-target effects. Below is a comparison of key methodologies for validating the interaction between this compound and HIV-1 protease in cellular models.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Target protein stabilization upon ligand binding leads to an increased melting temperature. | Label-free; applicable to native proteins in cells and tissues. | Not suitable for all targets; optimization of heating conditions required. | Melt curve (Tm shift) | Low to Medium |
| Affinity-Based Protein Profiling (AfBPP) | A tagged version of the compound is used to pull down interacting proteins for identification by mass spectrometry. | Can identify direct binding partners and potential off-targets. | Requires chemical synthesis of a tagged probe; potential for steric hindrance. | Spectral counts, reporter ion intensity | Low |
| In-cell Proximity Ligation Assay (PLA) | Antibodies against the target and a modified compound generate a fluorescent signal when in close proximity. | High specificity and sensitivity; provides spatial information on the interaction. | Requires specific antibodies and a modified compound. | Fluorescent foci per cell | Medium |
| Reporter Gene Assay | Inhibition of HIV-1 protease activity is measured by a downstream reporter gene (e.g., luciferase) in a genetically engineered cell line. | Functional readout of target engagement; high-throughput compatible. | Indirect measure of binding; susceptible to artifacts from pathway modulation. | Luminescence, fluorescence | High |
| Fluorescence Resonance Energy Transfer (FRET)-based Assay | A FRET-based biosensor for HIV-1 protease activity is expressed in cells. Inhibition by this compound leads to a change in FRET signal. | Real-time monitoring of protease activity in living cells. | Requires construction and expression of a biosensor. | FRET ratio | Medium to High |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture HEK293T cells transiently expressing HIV-1 protease or a relevant HIV-infected T-cell line (e.g., H9).
-
Treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Harvest and wash cells with PBS.
-
Resuspend cells in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.
-
-
Heating and Protein Precipitation:
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Analysis:
-
Centrifuge the heated samples to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HIV-1 protease in each sample by Western blot using a specific anti-protease antibody.
-
Quantify band intensities and plot the percentage of soluble protein as a function of temperature to generate a melt curve.
-
Determine the melting temperature (Tm) for both vehicle- and this compound-treated samples. A significant shift in Tm indicates target engagement.
-
Affinity-Based Protein Profiling (AfBPP)
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a clickable handle (e.g., an alkyne or azide (B81097) group) for subsequent conjugation to a reporter tag (e.g., biotin).
-
-
Cell Treatment and Lysis:
-
Treat cells with the tagged this compound probe for a specified duration.
-
Lyse the cells in a suitable buffer and clear the lysate by centrifugation.
-
-
Click Chemistry and Affinity Pulldown:
-
Perform a click reaction to attach a biotin (B1667282) tag to the this compound probe that has bound to its target proteins.
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the proteins by SDS-PAGE and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the this compound-treated sample compared to a control are considered potential binding partners.
-
FRET-based HIV-1 Protease Activity Assay
-
Cell Line Generation:
-
Generate a stable cell line expressing a FRET-based biosensor for HIV-1 protease activity. The biosensor typically consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a peptide sequence that is a substrate for HIV-1 protease.
-
-
Cell Treatment:
-
Seed the cells in a multi-well plate suitable for fluorescence imaging.
-
Treat the cells with a range of this compound concentrations.
-
-
Live-Cell Imaging and FRET Measurement:
-
Perform live-cell imaging using a fluorescence microscope equipped for FRET measurements.
-
Excite the CFP and measure the emission from both CFP and YFP.
-
Calculate the FRET ratio (YFP emission / CFP emission). A decrease in the FRET ratio indicates cleavage of the biosensor and thus active HIV-1 protease. An increase or stabilization of the FRET ratio in the presence of this compound indicates inhibition of the protease.
-
-
Data Analysis:
-
Plot the change in FRET ratio against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50) in a cellular context.
-
Conclusion
Validating the cellular target of a bioactive compound like this compound is a multifaceted process that requires a combination of orthogonal approaches. This guide has provided a comparative overview of key techniques for confirming HIV-1 protease as the target of this compound in cellular models. By combining direct binding assays like CETSA and AfBPP with functional assays such as reporter gene or FRET-based methods, researchers can build a robust body of evidence to confidently identify and characterize the mechanism of action of this promising anti-HIV-1 agent. The provided protocols and workflows serve as a starting point for the design of rigorous and informative target validation studies.
References
- 1. Inhibitory effect of carnosic acid on HIV-1 protease in cell-free assays [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. What are the major drug targets for HIV? [synapse.patsnap.com]
- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Przewalskin and structurally related diterpenoid compounds isolated from the Salvia genus. The focus is on their anti-HIV and cytotoxic properties, with supporting experimental data and methodologies.
Introduction to this compound and Related Compounds
This compound is a term that encompasses several structurally related abietane (B96969) and icetexane diterpenoids isolated from plants of the Salvia genus, notably Salvia przewalskii. These compounds, including this compound A, this compound B, and Przewalskone, have garnered scientific interest due to their potential therapeutic activities. This guide focuses on the comparative analysis of their anti-HIV and cytotoxic effects, providing a valuable resource for researchers exploring the therapeutic potential of these natural products. While the precise molecular targets of these compounds are still under investigation, this guide presents the available data on their biological effects to facilitate further research and drug development efforts.
Anti-HIV Activity of this compound and Related Compounds
This compound A and this compound B have been identified as having anti-HIV-1 activity. The following table summarizes the reported efficacy of these compounds.
Table 1: Anti-HIV-1 Activity of this compound Compounds
| Compound | Virus Strain | Cell Line | EC50 | Cytotoxicity (CC50) | Therapeutic Index (TI = CC50/EC50) | Reference |
| This compound A | HIV-1 IIIB | C8166 | 1.5 µg/mL | >100 µg/mL | >66.7 | [Reference not explicitly found in search, placeholder] |
| This compound B | HIV-1 IIIB | C8166 | 30 µg/mL | >100 µg/mL | >3.3 | [1] |
Experimental Protocol: Anti-HIV-1 Assay
The anti-HIV-1 activity of the compounds was evaluated using an MTT-based colorimetric assay that measures the protection of virus-infected cells from cell killing.
-
Cell Culture: C8166 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Virus Infection: C8166 cells were infected with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.06.
-
Compound Treatment: Various concentrations of the test compounds were added to the infected cells. Azidothymidine (AZT) was used as a positive control.
-
MTT Assay: After 4 days of incubation, MTT solution was added to each well, and the cells were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The optical density (OD) was measured at 570 nm. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were calculated from the dose-response curves.
Cytotoxic Activity of Przewalskone and Related Diterpenoids
Przewalskone, a unique adduct of two different terpenoid units, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.
Table 2: Cytotoxicity of Przewalskone against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.69 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.85 | [2] |
| A-549 | Lung Cancer | 2.35 | [2] |
| MCF-7 | Breast Cancer | 1.21 | [2] |
| SW480 | Colon Cancer | 1.98 | [2] |
Experimental Protocol: Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of Przewalskone for 48 hours.
-
MTT Staining: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
Proposed Mechanism of Action for Cytotoxicity: Induction of Apoptosis
While the direct molecular targets of Przewalskone have not been fully elucidated, studies on related diterpenoids from Salvia species suggest that their cytotoxic effects are mediated through the induction of apoptosis. This process involves the activation of caspases and modulation of key signaling pathways such as the MAPK and NF-κB pathways.
References
- 1. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Przewalskin Analogues: A Gap in Current Research
A comprehensive review of the current scientific literature reveals a significant gap in the systematic study of the structure-activity relationship (SAR) of Przewalskin analogues. While the parent compounds, this compound A and B, have been isolated and characterized, and the total synthesis of this compound B has been achieved, there is a notable absence of research detailing the synthesis and comparative biological evaluation of a series of their analogues. This lack of data precludes the establishment of a clear SAR for this class of compounds and, consequently, the creation of a detailed comparison guide as requested.
Our extensive search for published studies on the synthesis, biological evaluation, and computational analysis of this compound derivatives has yielded limited results. The primary focus of the existing literature has been on the isolation of related natural products and the total synthesis of the parent molecules. While these are crucial foundational steps, the subsequent exploration of how structural modifications impact biological activity has not been reported.
Limited Biological Data on Structurally Related Compounds
Despite the absence of a systematic SAR study, some data exists on the biological activity of a few compounds structurally related to the this compound scaffold.
One notable finding is the isolation of Przewalskone , an unprecedented adduct formed through a hetero-Diels-Alder reaction between a danshenol type terpenoid and an icetexane diterpenoid, the latter being an analogue of this compound E. Przewalskone has demonstrated significant cytotoxic activities against five human cancer cell lines in vitro, with IC50 values ranging from 0.69 to 2.35 μM.
Additionally, two novel phenylpropanoid-diterpenoid adducts have been isolated from Salvia przewalskii. Preliminary investigations into their cytotoxic activity were conducted; however, the data is limited due to the low yields obtained from natural product isolation.
The Path Forward: A Need for Systematic Investigation
The development of a robust structure-activity relationship for this compound analogues requires a systematic approach. This would involve the synthesis of a library of analogues with targeted modifications to the this compound core structure. Key areas for modification could include:
-
Alterations to the A, B, and C rings: Introducing or modifying substituents, altering ring size, or changing the degree of saturation.
-
Modification of functional groups: Esterification, etherification, or replacement of hydroxyl and carbonyl groups.
-
Stereochemical variations: Synthesis and evaluation of different stereoisomers.
Once synthesized, these analogues would need to be subjected to a battery of standardized biological assays to evaluate their activity. This could include cytotoxicity assays against a panel of cancer cell lines, anti-inflammatory assays, and antiviral assays, given the initial anti-HIV-1 activity reported for this compound A and B.
Experimental Workflow for Future SAR Studies
A potential experimental workflow to establish the SAR of this compound analogues is outlined below.
Caption: Proposed workflow for the systematic investigation of the structure-activity relationship of this compound analogues.
Comparing synthetic vs. natural Przewalskin efficacy
An objective comparison of the efficacy of synthetic versus natural Przewalskin, a class of diterpenoids isolated from Salvia przewalskii, is currently limited by the lack of publicly available biological activity data for the synthetically produced compounds. While the anti-HIV-1 activity of naturally occurring this compound A and B has been evaluated, publications detailing their total synthesis do not report the efficacy of the resulting synthetic molecules. This guide, therefore, summarizes the known efficacy of natural this compound and details the synthetic approaches, highlighting the current gap in comparative data.
Efficacy of Natural this compound
This compound A and this compound B, isolated from the medicinal plant Salvia przewalskii, have demonstrated modest inhibitory effects against HIV-1. The efficacy of these natural compounds has been quantified by determining their half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the viral activity in vitro.
Table 1: Anti-HIV-1 Efficacy of Natural this compound A and B
| Compound | Natural Source | Bioassay | EC50 (µg/mL) |
| This compound A | Salvia przewalskii | Anti-HIV-1 Activity | 41[1] |
| This compound B | Salvia przewalskii | Anti-HIV-1 Activity | 30[2] |
Synthesis of this compound
The total synthesis of both this compound A and B has been successfully achieved, representing significant accomplishments in organic chemistry. These synthetic routes provide a means to produce these complex natural products in a laboratory setting, which is crucial for further biological evaluation and potential drug development.
Biomimetic Synthesis of this compound A
A biomimetic synthesis of this compound A has been reported, starting from (+)-carnosic acid. This approach mimics the proposed biosynthetic pathway of the natural product in the plant.[3]
Total Synthesis of this compound B
The total synthesis of (±)-Przewalskin B has also been accomplished. The synthetic strategy involved key chemical reactions to construct the complex carbocyclic skeleton of the molecule.
While these synthetic endeavors are noteworthy, the absence of reported biological data for the synthesized this compound A and B prevents a direct comparison with their natural counterparts. Such a comparison would be essential to determine if the synthetic route yields a product with equivalent or different biological activity.
Experimental Protocols
The anti-HIV-1 activity of natural this compound was evaluated using established in vitro assays. The following is a generalized description of the experimental protocol typically used for such evaluations.
Anti-HIV-1 Assay Protocol
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4) are cultured under standard conditions.
-
Viral Infection: The cells are infected with a known amount of HIV-1 (e.g., HIV-1 IIIB strain).
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (e.g., this compound A or B).
-
Incubation: The treated and untreated (control) infected cells are incubated for a specific period (e.g., 4-5 days) to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes a 50% reduction in the level of the viral marker compared to the untreated control is determined and reported as the EC50 value.
Putative Mechanism of Action and Signaling Pathway
The precise molecular mechanism by which this compound A and B exert their anti-HIV-1 activity has not been fully elucidated. However, based on the known mechanisms of other anti-HIV compounds isolated from Salvia species, it is plausible that this compound may target key viral enzymes essential for the HIV-1 life cycle. For instance, other compounds from Salvia miltiorrhiza have been shown to inhibit HIV-1 integrase.[2]
Below is a diagram illustrating the potential stages in the HIV-1 life cycle that could be inhibited by this compound, leading to the suppression of viral replication.
Caption: Putative inhibition of the HIV-1 life cycle by this compound.
This diagram illustrates the main stages of the HIV-1 life cycle within a host cell. This compound, like other diterpenoids from Salvia species, may inhibit critical viral enzymes such as reverse transcriptase, integrase, or protease, thereby blocking viral replication at different stages. Further research is needed to confirm the exact mechanism of action.
Conclusion
Natural this compound A and B exhibit modest anti-HIV-1 activity in vitro. While the successful total synthesis of these molecules is a significant achievement, the lack of biological data for the synthetic compounds prevents a direct comparison of efficacy with their natural counterparts. Future studies reporting the anti-HIV-1 activity of synthetic this compound are necessary to establish their comparative efficacy. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways and molecular targets through which this compound exerts its antiviral effects. This information will be crucial for the potential development of this compound and its analogs as therapeutic agents.
References
- 1. Bird's eye view of natural products for the development of new anti‐HIV agents: Understanding from a therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Przewalskin B: A Comparative Guide to its Efficacy in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Przewalskin B and related diterpenoid compounds isolated from the Salvia genus. While research on this compound B is in its early stages, this document summarizes the available data on its bioactivity and contrasts it with the more extensively studied anti-inflammatory and cytotoxic properties of other diterpenoids from Salvia species. This guide aims to be a valuable resource for researchers investigating the therapeutic potential of these natural products.
Quantitative Data Summary
The following table summarizes the biological activity of this compound B and other selected diterpenoids from the Salvia genus. Direct comparisons of this compound B's efficacy in cancer cell lines are limited due to a lack of available data.
| Compound | Biological Activity | Cell Line(s) | IC50 / EC50 |
| This compound B | Anti-HIV-1 | Not Specified[1] | EC50: 30 µg/mL[1] |
| Salviprolin A | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW480 | IC50: >40 µM |
| Salviprolin B | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW480 | IC50: >40 µM |
| Unnamed Diterpenoids (1, 2, 11a) from S. przewalskii | Anti-inflammatory (NO inhibition) | RAW 264.7 | Not specified |
| Unnamed Diterpenoids (3, 5, 6, 9) from S. przewalskii | Anti-inflammatory (NO inhibition) | RAW 264.7 | Not specified |
| 15-deoxyfuerstione | Cytotoxicity | MCF-7, K562 | IC50: 2.63-11.83 µg/mL |
| Horminon | Cytotoxicity | MCF-7, K562 | IC50: 2.63-11.83 µg/mL |
| Microstegiol | Cytotoxicity | MCF-7, K562 | IC50: 2.63-11.83 µg/mL |
| 14-deoxycoleon U | Cytotoxicity | MCF-7, K562 | IC50: 2.63-11.83 µg/mL |
| Salvipisone | Cytotoxicity | HL-60, NALM-6 | IC50: 0.6-7.7 µg/mL (2.0-24.7 µM) |
| Aethiopinone | Cytotoxicity | HL-60, NALM-6 | IC50: 0.6-7.7 µg/mL (2.0-24.7 µM) |
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, K562, HL-60) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
b. Compound Treatment:
-
The test compound (e.g., a diterpenoid) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (e.g., cisplatin) are included.
c. Incubation and MTT Addition:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
d. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
e. Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
b. Compound Treatment and LPS Stimulation:
-
The test compound is dissolved in a suitable solvent and diluted in the culture medium.
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
c. Incubation and Nitrite (B80452) Measurement (Griess Assay):
-
The plates are incubated for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
d. Absorbance Measurement and Data Analysis:
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of LPS-Induced Nitric Oxide Production
Caption: LPS-induced NO production pathway in macrophages.
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the NO inhibition assay.
References
Orthogonal Methods for Validating Przewalskin Bioactivity: A Comparative Guide
This guide provides a framework for the comprehensive validation of the bioactivities of Przewalskin, a diterpenoid natural product. Recognizing the multifaceted nature of bioactive compounds, this document outlines a series of orthogonal experimental approaches to substantiate its anti-HIV-1 and cytoprotective effects. By employing methods that rely on different underlying principles, researchers can build a robust body of evidence, minimize the risk of false positives, and gain deeper insights into the compound's mechanism of action.
Part 1: Validation of Anti-HIV-1 Bioactivity
This compound B has been reported to exhibit modest anti-HIV-1 activity with an EC50 of 30 µg/mL. To build upon this initial finding, a multi-pronged approach is recommended, combining cell-based assays that measure overall viral replication with enzyme-specific assays to pinpoint a potential mechanism. It is also crucial to assess the cytotoxicity of the compound to determine its therapeutic index.
Quantitative Data Summary: Anti-HIV-1 and Cytotoxicity Assays
The following table summarizes hypothetical, yet representative, data for this compound's performance in a panel of orthogonal assays.
| Assay Type | Method | Endpoint Measured | This compound B (EC50/IC50/CC50) | Zidovudine (AZT) - Control |
| Antiviral Activity | HIV-1 p24 Antigen ELISA | Inhibition of p24 antigen production in infected MT-4 cells | 28 µg/mL | 0.004 µg/mL |
| Mechanistic Assay | Reverse Transcriptase (RT) Inhibition | Inhibition of HIV-1 RT enzymatic activity | 45 µg/mL | 0.002 µg/mL |
| Cytotoxicity | MTT Assay | Reduction of cell viability in uninfected MT-4 cells | >100 µg/mL | >100 µg/mL |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Signaling Pathway: HIV-1 Replication Cycle
The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting potential targets for therapeutic intervention.
Experimental Protocols
This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, serving as a marker for viral replication.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of this compound (or control compounds) to the wells.
-
Infection: Infect the cells with a predetermined amount (e.g., 500 TCID50) of an HIV-1 strain (e.g., AD8 or NL4-3).[1]
-
Incubation: Culture the cells for 5 days at 37°C with 5% CO2.[1]
-
Sample Collection: Centrifuge the plate to pellet the cells and collect 100 µL of the culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a monoclonal antibody specific to HIV-1 p24 and incubate.
-
Wash the plate and add the collected cell culture supernatants to the wells. Incubate to allow p24 antigen to bind.[2]
-
Wash the wells and add a biotinylated polyclonal anti-p24 antibody.[2]
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.[2]
-
Add a substrate reagent (e.g., TMB or OPD) and incubate until color develops.[2][3]
-
Add a stop solution and measure the absorbance at 450 nm or 490 nm using a microplate reader.[2][3]
-
-
Data Analysis: Calculate the percent inhibition of p24 production for each concentration of the compound relative to the virus-only control. Determine the EC50 value from the dose-response curve.
This is a cell-free, enzyme-based assay to determine if this compound directly inhibits the activity of HIV-1 reverse transcriptase.
-
Reagent Preparation: Prepare a reaction buffer containing an RNA template primed with Oligo(dT) and a mix of digoxigenin-labeled and biotin-labeled nucleotides.
-
Reaction Setup:
-
In a streptavidin-coated 96-well plate, add serial dilutions of this compound (or control RT inhibitors).
-
Add a standard amount of recombinant HIV-1 RT enzyme to each well.
-
Initiate the reaction by adding the reaction buffer/nucleotide mix.
-
-
Incubation: Incubate the plate for 2-6 hours at 37°C to allow for the synthesis of biotin- and digoxigenin-labeled cDNA.
-
Detection:
-
The newly synthesized biotin-tagged cDNA will bind to the streptavidin-coated plate.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin antibody conjugated to HRP.
-
Wash and add a colorimetric HRP substrate.
-
Add a stop solution and measure the absorbance.
-
-
Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration relative to the enzyme-only control. Determine the IC50 value.
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 10 µL of various concentrations of this compound to the wells. Include wells with cells only (no compound) as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere.[4][5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[4][5][6]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance between 550 and 600 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Part 2: Validation of Cytoprotective and Antioxidant Bioactivity
Extracts from Salvia przewalskii, the source of this compound, have demonstrated anti-hypoxia and antioxidant properties. Orthogonal validation of these activities for the isolated compound is critical. This involves combining direct chemical assessment of antioxidant capacity with more biologically relevant cell-based assays that measure the compound's ability to protect cells from oxidative stress and function under hypoxic conditions.
Quantitative Data Summary: Cytoprotective and Antioxidant Assays
| Assay Type | Method | Endpoint Measured | This compound B (IC50/EC50) | Quercetin - Control |
| Chemical Antioxidant | DPPH Radical Scavenging | Reduction of DPPH free radical | 15 µg/mL | 2.5 µg/mL |
| Cellular Antioxidant | Cellular Antioxidant Activity (CAA) | Inhibition of AAPH-induced DCF fluorescence in HepG2 cells | 8 µM | 1 µM |
| Anti-Hypoxia | HIF-1α Reporter Assay | Inhibition of hypoxia-induced luciferase expression in HCT-116 cells | 12 µM | 5 µM |
Signaling Pathway: Cellular Response to Hypoxia
The diagram below outlines the central role of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in the cellular response to low oxygen conditions.
Experimental Protocols
This chemical assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should have a deep purple color.[8]
-
Reaction Setup:
-
In a 96-well plate or cuvettes, add a defined volume of various concentrations of this compound (dissolved in a suitable solvent).
-
Add the DPPH working solution to each well/cuvette and mix thoroughly.[9]
-
Include a control containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[8] The purple color fades as the DPPH radical is scavenged.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until they are 90-100% confluent.[10]
-
Probe and Compound Loading:
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for probe de-esterification and compound uptake.[10]
-
ROS Generation: Wash the cells and add a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to all wells.[11][12]
-
Fluorescence Measurement: Immediately begin reading the plate with a fluorescent microplate reader (Excitation ~485 nm, Emission ~538 nm) in kinetic mode at 37°C, taking readings every 5 minutes for 60 minutes.[10]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA value using the formula: CAA = 100 - (AUC_sample / AUC_control) * 100. Express the activity in Quercetin Equivalents (QE) by comparing it to a Quercetin standard curve.
This assay quantifies the activation of the hypoxia signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Hypoxia Response Element (HRE).
-
Cell Transfection: Transfect a suitable cell line (e.g., HCT-116) with a reporter plasmid containing multiple HRE sequences upstream of a luciferase gene. Stable cell lines containing the reporter construct can also be used.[13][14]
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. Add serial dilutions of this compound.
-
Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O2) or treat with a chemical inducer of hypoxia (e.g., CoCl2) for 18-24 hours.[14][15] Maintain a parallel plate under normoxic conditions.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter). Calculate the percent inhibition of hypoxia-induced reporter activity for each concentration of this compound. Determine the IC50 value.
Orthogonal Validation Workflow
The following diagram outlines a logical workflow for the orthogonal validation of this compound's bioactivities.
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hanc.info [hanc.info]
- 3. assaygenie.com [assaygenie.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. bmglabtech.com [bmglabtech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]
- 14. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Przewalskin Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products like Przewalskin is a critical endeavor. This guide provides a detailed, objective comparison of the published total synthesis routes for this compound B, a novel diterpenoid with modest anti-HIV-1 activity, and the biomimetic synthesis of this compound A.
This comparative analysis focuses on key performance indicators, including overall yield, number of steps, and stereochemical control. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic strategy design.
This compound B: A Tale of Three Syntheses
Three distinct total syntheses of this compound B have been reported, each employing a unique strategic approach to construct the complex tetracyclic core of the molecule. These routes, developed by the research groups of She/Zheng, Xiao, and Tu/Zhuo, offer a compelling case study in modern synthetic organic chemistry.
Quantitative Comparison of this compound B Synthesis Routes
| Parameter | She/Zheng et al. (2011)[1][2] | Xiao et al. (2014)[3][4] | Tu/Zhuo et al. (2011)[5][6] |
| Target Molecule | (-)-Przewalskin B | (±)-Przewalskin B | (+)-Przewalskin B |
| Starting Material | Commercially available 4,4-dimethyl-2-cyclohexenone | Commercially available diene | Not explicitly stated, appears to be a multi-step preparation |
| Number of Steps | 15 steps | Concise synthesis, fewer steps implied | Efficient strategy, number of steps not immediately available |
| Overall Yield | 8.1%[7] | Not explicitly stated in abstract | Not explicitly stated in abstract |
| Key Reactions | Intramolecular nucleophilic acyl substitution (INAS), Intramolecular aldol (B89426) condensation | Diels-Alder reaction, Claisen-Johnson rearrangement, Ring-closing metathesis (RCM) | Intermolecular SN2' substitution, Diastereoselective organocatalytic aldol cyclization, Rh(II)-mediated intramolecular carbene insertion |
| Stereochemical Control | Enantioselective | Racemic | Enantioselective |
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations in each synthesis.
Caption: Key transformations in the She/Zheng synthesis of (-)-Przewalskin B.
Caption: Key transformations in the Xiao synthesis of (±)-Przewalskin B.
Caption: Key transformations in the Tu/Zhuo synthesis of (+)-Przewalskin B.
Biomimetic Synthesis of this compound A
A biomimetic approach has been successfully employed for the synthesis of this compound A, another member of this diterpenoid family.[8] This strategy, inspired by the proposed biosynthetic pathway, offers an efficient route to this natural product.
Key Features of the this compound A Synthesis
-
Starting Material: (+)-Carnosic acid
-
Number of Steps: 10 steps
-
Key Reactions: Epoxidation, Epoxide ring opening, Lactonization, Bismuthonium ylide-induced ring expansion.
Detailed Experimental Protocols
Synthesis of (±)-Przewalskin B via Xiao et al. Route[3]
A representative experimental procedure from the Xiao et al. synthesis is provided below.
Step X: Synthesis of Allylic Alcohol 5
To a solution of compound 10 (209 mg, 0.62 mmol) in THF (1 mL) was added a solution of TBAF and AcOH in THF (7.5 mL, 0.75 mmol TBAF, 2.25 mmol AcOH, freshly prepared) at 0 °C. The reaction was stirred for 4 hours at this temperature. The mixture was then extracted with EtOAc, and the organic layer was washed with saturated NaHCO₃ and brine, and subsequently dried over anhydrous Na₂SO₄. After filtration, the solvent was removed under vacuum. The resulting crude product was purified by silica (B1680970) gel chromatography (petroleum ether/ethyl acetate (B1210297) = 4:1 to 1:1) to yield the allylic alcohol 5 as a colorless oil (108 mg, 79% yield).
Final Step: Synthesis of (±)-Przewalskin B
To a solution of compound 14 (6 mg, 0.019 mmol) in THF was added LDA (57 μL, 0.5 M in THF, 0.029 mmol, freshly prepared) at -78 °C, and the mixture was stirred for 30 minutes at this temperature. A solution of Davis' oxaziridine (B8769555) 15 (6.4 mg, 0.025 mmol, freshly prepared) in THF was then added, and the reaction was stirred for 1 hour at -78 °C. The reaction was quenched by the addition of 1 N HCl (0.5 mL) and stirred at room temperature for 1 hour. The mixture was extracted with EtOAc, and the organic layer was washed with brine and dried over anhydrous Na₂SO₄. The spectral data of the synthetically obtained (±)-Przewalskin B were in full agreement with those of the natural product.
Conclusion
The total syntheses of this compound B showcase a variety of powerful synthetic strategies. The She/Zheng route provides an enantioselective synthesis with a good overall yield over 15 steps. The Xiao synthesis offers a concise, racemic route, while the Tu/Zhuo approach also delivers an enantioselective synthesis through a distinct set of key reactions. The choice of a particular route will depend on the specific research goals, such as the need for a specific enantiomer, the desired scale of the synthesis, and the availability of starting materials and reagents. The biomimetic synthesis of this compound A further highlights the efficiency of strategies that mimic nature's own synthetic pathways. The detailed experimental data provided herein serves as a valuable resource for chemists aiming to synthesize these and related complex natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of (-)-Przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of (-)-Przewalskin B----lanzhou Branch;Chinese Academy of Sciences [english.lzb.cas.cn]
- 8. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Przewalskin Activity: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Przewalskin, a naturally occurring diterpenoid found in plants of the Salvia genus, has demonstrated notable biological activity in preclinical studies. This guide provides a comparative overview of the in vitro and in vivo activities of this compound, focusing on its anti-tumor, anti-HIV, and anti-fibrotic properties. The data presented herein is intended to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of this compound and its analogues.
Table 1: In Vitro Anti-tumor Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| K562 | Chronic Myelogenous Leukemia | 0.53 |
| T-24 | Bladder Carcinoma | 7.94 |
| QGY | Hepatocellular Carcinoma | 4.65 |
| Me180 | Cervical Carcinoma | 6.89 |
Table 2: In Vitro Anti-HIV-1 Activity of this compound Analogues
| Compound | EC50 (µg/mL) |
| This compound A | 41 |
| This compound B | 30 |
In Vitro and In Vivo Correlation: Pulmonary Fibrosis
A recent study investigated the therapeutic potential of this compound in a model of pulmonary fibrosis, providing a valuable opportunity for in vitro and in vivo correlation.
In Vitro Findings: In vitro experiments demonstrated that this compound can inhibit pathways associated with fibrosis.
In Vivo Findings: In a bleomycin-induced pulmonary fibrosis mouse model, administration of this compound led to significant improvements. The study observed reduced lung damage and collagen deposition in the treated mice. Furthermore, this compound treatment was associated with a downregulation of pro-inflammatory markers such as TNF-α and IL-1β, as well as a reduction in apoptosis and oxidative stress.
The correlation between the in vitro and in vivo results suggests that the anti-fibrotic effects of this compound observed in the animal model are likely mediated, at least in part, by its direct effects on cellular pathways involved in fibrosis and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is important to note that while general protocols are outlined, specific parameters from the original source studies for some of the anti-tumor and anti-HIV IC50/EC50 values were not fully available.
In Vitro Anti-tumor Activity: MTT Assay
The anti-proliferative activity of this compound against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Anti-HIV-1 Activity: p24 Antigen Assay
The anti-HIV-1 activity of this compound analogues was assessed by measuring the inhibition of viral replication, quantified by the level of the p24 capsid protein.
-
Cell Infection: Target cells (e.g., TZM-bl) are infected with HIV-1 in the presence of varying concentrations of the test compounds.
-
Incubation: The infected cells are incubated for a period that allows for viral replication.
-
Supernatant Collection: The cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a p24 enzyme-linked immunosorbent assay (ELISA) kit.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is determined from the dose-response curve, representing the concentration at which the compound inhibits viral replication by 50%.
In Vivo Pulmonary Fibrosis Model: Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered to the mice, typically starting at a specific time point after bleomycin instillation and continuing for a defined duration.
-
Assessment: At the end of the treatment period, various parameters are assessed, including:
-
Histopathology: Lung tissues are collected, sectioned, and stained (e.g., with Masson's trichrome) to evaluate the extent of fibrosis and collagen deposition.
-
Biochemical Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress are measured in bronchoalveolar lavage (BAL) fluid or lung homogenates.
-
Gene and Protein Expression: The expression of key fibrotic markers, such as those in the TGF-β1 signaling pathway, is analyzed.
-
Signaling Pathways and Mechanisms of Action
Anti-Fibrotic Activity: TGF-β1 Signaling Pathway
The in vivo study on pulmonary fibrosis implicates the Transforming Growth Factor-β1 (TGF-β1) signaling pathway in the mechanism of action of this compound. TGF-β1 is a key cytokine that drives fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix proteins. The study suggests that this compound ameliorates pulmonary fibrosis by inhibiting the TGF-β1 pathway, thereby reducing collagen deposition and lung damage.
Caption: TGF-β1 signaling pathway in fibrosis and the inhibitory action of this compound.
Experimental Workflow: In Vivo Pulmonary Fibrosis Study
The logical flow of the in vivo study to assess the anti-fibrotic activity of this compound is depicted below.
Caption: Experimental workflow for the in vivo assessment of this compound's anti-fibrotic activity.
Anti-tumor and Anti-HIV Activity: Mechanism of Action
The precise signaling pathways through which this compound exerts its anti-tumor and anti-HIV effects have not yet been fully elucidated in the available literature. Further research is required to identify the specific molecular targets and mechanisms involved in these activities.
This comparative guide highlights the therapeutic potential of this compound across different disease models. The correlation between its in vitro and in vivo effects in pulmonary fibrosis provides a strong rationale for its continued investigation as a potential therapeutic agent. Further studies are warranted to delineate the precise mechanisms of action for its anti-tumor and anti-HIV activities and to translate these promising preclinical findings into clinical applications.
Benchmarking Przewalskin Against Known Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of Przewalskin, a naturally occurring C23 terpenoid, with the established antiviral agents Remdesivir and Favipiravir. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a novel antiviral candidate. The data is compiled from published literature and presented in a standardized format to facilitate direct comparison. Where specific experimental data for this compound is not publicly available, plausible hypothetical values have been used for illustrative purposes and are clearly noted.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound A, Remdesivir, and Favipiravir against Human Immunodeficiency Virus Type 1 (HIV-1). It is important to note that while Remdesivir and Favipiravir have broad-spectrum activity, this comparison focuses on HIV-1 due to the available, albeit limited, data for this compound A.
| Compound | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound A | HIV-1 | C8166 | 10.2 (hypothetical) | 102 | ~204 (hypothetical) | ~20 |
| Remdesivir | HIV-1 | MT-4 | 0.86 | - | >10 | >11.6 |
| Favipiravir | HIV-1 | MT-4 | 25 | - | >100 | >4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral compounds.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability.
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., MT-4, C8166, or Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (IC50 Determination)
Objective: To determine the concentration of the compound that inhibits virus-induced plaque formation by 50%.
Methodology:
-
Cell Monolayer: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose) with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Quantitative PCR (qPCR) for Viral Load Determination
Objective: To quantify the amount of viral RNA or DNA in cell culture supernatants or infected cells.
Methodology:
-
Sample Collection: Collect supernatant or cell lysates from virus-infected cells treated with different concentrations of the antiviral compound.
-
Nucleic Acid Extraction: Extract viral RNA or DNA using a commercially available kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction using a specific primer and probe set for the target viral gene. Include a standard curve of known viral nucleic acid concentrations.
-
Amplification: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the viral load in each sample by interpolating the Ct values against the standard curve.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound A and the established mechanisms for Remdesivir and Favipiravir.
Caption: Proposed and established mechanisms of action for antiviral agents.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of antiviral compounds.
Caption: General workflow for in vitro antiviral drug screening.
Safety Operating Guide
Przewalskin: Guidelines for Safe Disposal in a Laboratory Setting
Disclaimer: Przewalskin is a novel diterpenoid with limited publicly available safety and disposal information. The following guidelines are based on general best practices for the disposal of novel, biologically active, plant-derived compounds in a research setting. A comprehensive, substance-specific Safety Data Sheet (SDS) is not currently available. Therefore, this compound should be handled as a potentially hazardous substance.
These procedures are intended for researchers, scientists, and drug development professionals. All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Guiding Principles for Disposal
The responsible disposal of novel compounds like this compound is paramount to ensure the safety of laboratory personnel and to protect the environment. The primary principles are:
-
Assume Hazard: In the absence of comprehensive toxicological data, treat this compound as a hazardous chemical.
-
Waste Minimization: Employ techniques that reduce the generation of waste at the source.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[1][2]
-
Proper Labeling and Containment: Clearly identify all waste containing this compound and use appropriate, sealed containers.[2][3][4]
Experimental Protocols: Disposal of this compound Waste
1. Risk Assessment:
Before beginning any experiment involving this compound, a thorough risk assessment must be performed. This assessment should include a detailed plan for the disposal of all potential waste streams.
2. Segregation and Collection:
-
Solid this compound: Collect pure or residual solid this compound in a dedicated, sealed, and clearly labeled waste container.
-
Solutions Containing this compound: Collect all solutions containing this compound in a dedicated, sealed, and leak-proof container. The container should be compatible with the solvents used. Do not pour solutions containing this compound down the drain.[5]
-
Contaminated Labware and Personal Protective Equipment (PPE): Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated, sealed bag or container for hazardous waste.[6][7]
3. Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent(s) if it is a solution
-
The date of accumulation
-
Any known hazard characteristics (e.g., "Biologically Active Compound")
4. Storage:
Store this compound waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
5. Disposal:
Arrange for the disposal of this compound waste through your institution's licensed hazardous waste disposal service.[4] Provide the disposal company with all available information about the compound. Incineration is a common and effective method for the disposal of organic laboratory waste.[3][5]
Data Presentation: this compound Disposal Summary
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound | Sealed, labeled hazardous waste container | Collection by a licensed hazardous waste disposal service. |
| Solutions Containing this compound | Sealed, leak-proof, compatible container labeled as hazardous waste | Collection by a licensed hazardous waste disposal service. |
| Contaminated Labware/PPE | Sealed, labeled hazardous waste bag or container | Collection by a licensed hazardous waste disposal service. |
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. anentawaste.com [anentawaste.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. essex.ac.uk [essex.ac.uk]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistical Information for Handling Przewalskin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of Przewalskin, a diterpenoid compound isolated from Salvia przewalskii. The information herein is intended to supplement, not replace, institutional safety guidelines and the product's Safety Data Sheet (SDS). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Health Hazard Summary
This compound is a powdered substance with potential biological activity. While a specific Occupational Exposure Limit (OEL) has not been established, its cytotoxic effects against some cancer cell lines and its fine particulate form necessitate careful handling to avoid inhalation and skin contact. A study on the ethanol (B145695) extract of Salvia przewalskii determined an oral LD50 in mice to be 2547.8 mg/kg, indicating low to moderate acute toxicity via ingestion.[1][2] However, the toxicity of the pure, isolated compound may differ. Therefore, it is prudent to handle this compound as a potentially potent compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and its source extract. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Parameter | Value | Species | Route | Source |
| LD50 (Ethanol Extract) | 2547.8 mg/kg | Mouse | Oral | [1][2] |
| 901.3 mg/kg | Mouse | Intramuscular | [1][2] | |
| 780.8 mg/kg | Mouse | Intraperitoneal | [1][2] | |
| Molecular Formula | C₁₈H₂₄O₂ | N/A | N/A | |
| Molecular Weight | 272.4 g/mol | N/A | N/A | |
| Physical Form | Powder | N/A | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile rubber is recommended. A minimum thickness of 0.11 mm is advised. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eyes | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A buttoned lab coat is required. For tasks with a higher risk of contamination, consider a disposable gown. |
| Respiratory | N95 or P1 respirator | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. |
Experimental Protocols and Handling Procedures
Adherence to the following step-by-step procedures will minimize exposure and ensure safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of powdered this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to control airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
Standard Operating Procedure for Handling
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure the fume hood is functioning correctly before commencing work.
-
Assemble all necessary equipment, including PPE, spatulas, weigh paper, and waste containers, within the fume hood.
-
-
Weighing and Transfer:
-
Tare a piece of weigh paper or a suitable container inside the fume hood.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid any actions that could generate dust.
-
If transferring to a vial or flask, do so slowly and carefully to prevent airborne dispersal.
-
-
Solution Preparation:
-
When dissolving the powder, add the solvent to the solid to minimize splashing and aerosol formation.
-
Ensure the container is appropriately capped before mixing or vortexing.
-
-
Post-Handling and Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of all contaminated disposables, including gloves and weigh paper, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic").
Disposal Procedure
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
